molecular formula C10H9NO2 B1582847 Ethyl 2-cyanobenzoate CAS No. 6525-45-7

Ethyl 2-cyanobenzoate

Cat. No.: B1582847
CAS No.: 6525-45-7
M. Wt: 175.18 g/mol
InChI Key: RQQAJOJDAZNFPF-UHFFFAOYSA-N
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Description

Reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride affords ethyl 2-cyanobenzoate.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQAJOJDAZNFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288098
Record name Ethyl 2-cyanobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6525-45-7
Record name 6525-45-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyanobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of versatile chemical intermediates is a cornerstone of innovation. Ethyl 2-cyanobenzoate, a key building block in the creation of a wide array of pharmaceuticals and functional materials, presents a compelling case study in synthetic strategy.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, grounded in mechanistic understanding and practical, field-tested protocols.

Introduction: The Significance of this compound

This compound (2-carbethoxybenzonitrile) is a bifunctional molecule featuring both a nitrile and an ester group in an ortho relationship on a benzene ring.[2] This unique arrangement allows for a diverse range of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ethyl ester provides a handle for saponification, amidation, or transesterification. This synthetic versatility makes this compound a valuable precursor in the synthesis of complex heterocyclic systems and pharmacologically active molecules.

This guide will focus on the two most prevalent and scientifically robust methods for its synthesis:

  • The Sandmeyer Reaction: A classic and reliable method involving the diazotization of an aromatic amine followed by cyanation.

  • Palladium-Catalyzed Cyanation: A modern cross-coupling approach that offers high efficiency and functional group tolerance.

  • Esterification of 2-Cyanobenzoic Acid: A straightforward method when the corresponding carboxylic acid is readily available.

Pathway 1: The Sandmeyer Reaction of Ethyl Anthranilate

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] For the synthesis of this compound, the starting material is ethyl anthranilate (ethyl 2-aminobenzoate).

Mechanistic Overview

The reaction proceeds in two key stages:

  • Diazotization: The primary aromatic amine (ethyl anthranilate) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5 °C) to form a relatively stable arenediazonium salt.[5][6] Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.

  • Cyanation: The arenediazonium salt is then introduced to a solution of a copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group, liberating nitrogen gas.[3][5][7] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[3][4]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation Ethyl_Anthranilate Ethyl Anthranilate Arenediazonium_Salt Arenediazonium Salt Ethyl_Anthranilate->Arenediazonium_Salt NaNO₂, HCl 0-5 °C Arenediazonium_Salt_2 Arenediazonium Salt Aryl_Radical Aryl Radical + N₂ Arenediazonium_Salt_2->Aryl_Radical CuCN (Cu(I)) SET Ethyl_2-cyanobenzoate This compound Aryl_Radical->Ethyl_2-cyanobenzoate [Cu(II)(CN)₂]

Caption: The two-stage mechanism of the Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • Ethyl anthranilate

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve ethyl anthranilate in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition is complete when a slight excess of nitrous acid is detected with starch-iodide paper.[8]

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Cyanation:

    • In a separate, larger flask, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide and sodium cyanide in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

    • Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution with vigorous stirring.

    • A reaction, often evidenced by the evolution of nitrogen gas, will occur. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about an hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or dichloromethane.

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any residual acid, and then again with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or column chromatography.

Self-Validation and Trustworthiness: The success of this protocol relies on strict temperature control during diazotization to prevent premature decomposition and potential side reactions. The endpoint of the diazotization should be confirmed with starch-iodide paper to ensure complete conversion of the amine without a large excess of nitrous acid.

Pathway 2: Palladium-Catalyzed Cyanation of Ethyl 2-Bromobenzoate

Modern synthetic chemistry often favors transition metal-catalyzed cross-coupling reactions for their high efficiency, mild reaction conditions, and broad functional group tolerance.[9] The palladium-catalyzed cyanation of aryl halides is a powerful method for introducing a nitrile group.[10][11][12] For this synthesis, ethyl 2-bromobenzoate is a readily available starting material.[13][14][15]

Mechanistic Overview

The catalytic cycle, generally accepted for palladium-catalyzed cross-coupling reactions, involves several key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (ethyl 2-bromobenzoate), inserting into the carbon-bromine bond to form a palladium(II) intermediate.

  • Transmetalation (or Salt Metathesis): The cyanide source (e.g., from zinc cyanide or potassium hexacyanoferrate(II)) exchanges the halide on the palladium complex with a cyanide group.

  • Reductive Elimination: The palladium(II) complex reductively eliminates the final product, this compound, and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[16]

A significant challenge in palladium-catalyzed cyanation is the potential for cyanide to poison the catalyst.[9][16] Modern protocols have largely overcome this by using cyanide sources with low free cyanide concentration, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or by using specific ligands that protect the palladium center.[9][10]

Palladium_Catalysis Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation M-CN PdII_Cyano Ar-Pd(II)-CN      L₂ Transmetalation->PdII_Cyano RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Product Ar-CN RedElim->Product

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • Ethyl 2-bromobenzoate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like dppf)

  • Cyanide source (e.g., Zinc cyanide (Zn(CN)₂), Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O))

  • Base (if required by the specific protocol, e.g., potassium acetate)

  • Solvent (e.g., DMF, DMAc, dioxane, H₂O/THF mixture)[10][11]

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Example using K₄[Fe(CN)₆]): [9]

  • Reaction Setup:

    • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the palladium precatalyst, a suitable ligand (if not using a pre-formed complex), and potassium hexacyanoferrate(II) trihydrate.

    • Add the ethyl 2-bromobenzoate.

    • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reaction Execution:

    • Add the degassed solvent system (e.g., a mixture of dioxane and aqueous potassium acetate solution) via syringe.

    • Heat the reaction mixture to the specified temperature (often between 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation and Trustworthiness: The success of this method hinges on maintaining an inert atmosphere, as the Pd(0) catalyst is sensitive to oxygen. The choice of ligand is also crucial and can significantly impact the reaction's efficiency. The use of a non-toxic cyanide source like K₄[Fe(CN)₆] enhances the safety profile of this procedure.[9]

Pathway 3: Esterification of 2-Cyanobenzoic Acid

A third, more direct route is the esterification of 2-cyanobenzoic acid.[17] This pathway is most practical when 2-cyanobenzoic acid is commercially available or can be easily synthesized.

Mechanistic Overview

The most common method for this transformation is the Fischer esterification. In this acid-catalyzed reaction, the carboxylic acid is heated with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst (like sulfuric acid or hydrochloric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Fischer_Esterification Carboxylic_Acid 2-Cyanobenzoic Acid Protonated_Acid Protonated Carbonyl Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + EtOH Ester This compound Tetrahedral_Intermediate->Ester - H₂O, -H⁺

Caption: Simplified mechanism of Fischer esterification for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Cyanobenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-cyanobenzoic acid in a large excess of anhydrous ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash it carefully with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify by vacuum distillation or column chromatography if necessary.

Self-Validation and Trustworthiness: The reaction is an equilibrium process. Using a large excess of ethanol helps to drive the equilibrium towards the product side. The complete removal of the acid catalyst during work-up is essential to prevent hydrolysis of the ester product during storage.

Data Summary

Synthesis PathwayStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages
Sandmeyer Reaction Ethyl anthranilateNaNO₂, HCl, CuCN0-5 °C (diazotization), then warmingReliable, well-established, good for large scaleUse of highly toxic cyanides, strict temperature control needed, potential for side reactions
Pd-Catalyzed Cyanation Ethyl 2-bromobenzoatePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])80-120 °C, inert atmosphereHigh yield, excellent functional group tolerance, milder than Rosenmund-von BraunCost of palladium catalyst, sensitivity to air, ligand optimization may be needed
Fischer Esterification 2-Cyanobenzoic acidEthanol, H₂SO₄ (cat.)RefluxSimple procedure, inexpensive reagentsRequires the carboxylic acid precursor, equilibrium reaction, use of excess alcohol

Conclusion

The synthesis of this compound can be approached through several reliable pathways, each with its own set of advantages and considerations. The classic Sandmeyer reaction offers a robust, time-tested method, particularly when starting from an amino-substituted precursor. For syntheses demanding high functional group tolerance and efficiency, palladium-catalyzed cyanation represents the state-of-the-art, benefiting from ongoing developments in catalysis that improve safety and scope. Finally, when 2-cyanobenzoic acid is the most accessible starting material, a straightforward Fischer esterification provides the most direct route. The choice of the optimal pathway will ultimately depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the specific functional groups present in more complex substrates.

References

Physicochemical properties of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-cyanobenzoate

Introduction

This compound (CAS No: 6525-45-7) is an aromatic compound featuring both an ester and a nitrile functional group.[1][2] This unique bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecular architectures for pharmaceutical and materials science applications. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and deployment in synthetic pathways. This guide provides a detailed examination of these properties, grounded in established experimental methodologies and authoritative data.

Molecular and Physicochemical Profile

The structural arrangement of the ester and cyano groups on the benzene ring dictates the molecule's reactivity, polarity, and intermolecular interactions. Its identity is unequivocally established by its molecular formula, C₁₀H₉NO₂, and a molecular weight of approximately 175.18 g/mol .[1][3]

Core Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in various solvents, designing purification strategies (like recrystallization or chromatography), and ensuring safe storage.

PropertyValueSource(s)
CAS Number 6525-45-7PubChem[1], Sigma-Aldrich[2]
Molecular Formula C₁₀H₉NO₂PubChem[1]
Molecular Weight 175.18 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
Melting Point 63-68 °CSigma-Aldrich[2], Chemsrc.com[3]
Boiling Point Not available at standard pressureChemsrc.com[3]
XLogP3 (LogP) 2.5PubChem[1]

Partition Coefficient (LogP): The XLogP3 value of 2.5 indicates that this compound is moderately lipophilic.[1] This property is crucial in drug development for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It suggests a preference for nonpolar environments over aqueous ones, guiding choices for extraction and chromatography solvents.

Molecular Structure Visualization

The arrangement of the functional groups is key to the molecule's properties.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak confirms its mass. Key fragment ions are observed at m/z values of 130, 103, and 102, which correspond to characteristic losses from the parent molecule, aiding in its identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the 10 carbon atoms in their unique chemical environments: the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the two carbons of the ethyl group. Reference spectra are available in databases like SpectraBase for comparison.[1][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-O stretches, as well as bands corresponding to the aromatic ring.

Experimental Methodologies

To ensure data integrity, all physicochemical properties must be determined using validated protocols.

Workflow for Compound Characterization

The logical flow for confirming the identity and purity of a chemical sample like this compound is a self-validating process where each step confirms the last.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Final Validation A Sample Receipt & Visual Inspection B Melting Point Determination A->B Purity Check C Mass Spectrometry (MS) (Molecular Weight) B->C D NMR Spectroscopy (Carbon-Hydrogen Framework) C->D E IR Spectroscopy (Functional Groups) D->E F Data Compilation & Comparison with Reference Spectra E->F G Certificate of Analysis (CoA) Generation F->G

Caption: Standard workflow for chemical identity and purity validation.

Protocol 1: Melting Point Determination

The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.

Causality: This classic technique relies on the principle that a pure crystalline solid has a sharp, characteristic melting point. The energy required to overcome the crystal lattice forces is consistent. The presence of an impurity disrupts this lattice, requiring less energy to melt and occurring over a wider temperature range.

Methodology:

  • Calibration: Ensure the melting point apparatus is calibrated using certified standards with known melting points (e.g., benzophenone, caffeine).

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (63 °C).[2] Then, reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a sharp range of 1-2 °C.

Reactivity, Applications, and Safety

Synthesis and Reactivity: this compound can be synthesized via the reaction of phthalic acid monoamide and ethanol in the presence of p-toluenesulfonyl chloride.[2] The nitrile and ester groups serve as reactive handles for further chemical transformations. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile building block.

Applications: It is used as an intermediate in the synthesis of other compounds, such as 2-(aminomethyl)benzyl alcohol, which may have applications in medicinal chemistry.[2]

Safety and Handling: this compound is classified as harmful and an irritant.[1]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[1][5]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a key chemical intermediate whose utility is defined by its physicochemical properties. A precise understanding of its melting point, solubility, and spectroscopic profile is essential for its successful application in research and development. The methodologies outlined in this guide provide a framework for the accurate and reliable characterization of this compound, ensuring both scientific integrity and operational safety.

References

An In-Depth Technical Guide to Ethyl 2-cyanobenzoate (CAS: 6525-45-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Introduction: The Strategic Importance of a Bifunctional Building Block

Ethyl 2-cyanobenzoate is a deceptively simple aromatic molecule that holds significant strategic value in modern organic synthesis. As a bifunctional compound, it features two distinct and orthogonally reactive functional groups: an ester and a nitrile, positioned on an aromatic scaffold. This unique arrangement makes it a versatile intermediate and a cornerstone for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical active ingredients. This guide provides an in-depth examination of its properties, synthesis, reaction mechanisms, applications, and safety protocols, offering field-proven insights for its effective utilization in a research and development setting.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in experimental design, from solvent selection to purification strategies. This compound is a solid at room temperature with properties that make it amenable to standard organic chemistry laboratory techniques.[1]

PropertyValueSource(s)
CAS Number 6525-45-7[2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-Carbethoxybenzonitrile, Benzoic acid, 2-cyano-, ethyl ester[2]
Appearance Solid[1]
Melting Point 63-67 °C (lit.)[1]
XLogP3 2.5[2]

Section 2: Synthesis Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. We will explore two common and effective routes.

Synthesis from Phthalic Acid Monoamide

A frequently cited method involves the dehydration of a pre-formed amide. This reaction leverages a sulfonyl chloride to activate the amide for elimination, forming the nitrile.[1]

Causality of Experimental Choices:

  • Starting Material: Phthalic acid monoamide is readily derived from phthalic anhydride.

  • Reagents: p-Toluenesulfonyl chloride (TsCl) acts as a powerful dehydrating agent by converting the amide's hydroxyl group into a good leaving group (tosylate). Pyridine serves as a mild base to neutralize the HCl and TsOH byproducts, driving the reaction forward. Ethanol is the nucleophile that forms the ethyl ester.

  • Solvent: Pyridine often serves as both the base and the solvent.

Experimental Protocol: Synthesis from Phthalic Acid Monoamide

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add phthalic acid monoamide (1 equivalent) and pyridine (sufficient to dissolve).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add p-toluenesulfonyl chloride (1.1 equivalents).

  • Esterification: After the addition is complete, add anhydrous ethanol (5-10 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with dilute HCl to remove pyridine, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Phthalic Acid Monoamide E Combine & Cool to 0°C A->E B Pyridine (Solvent/Base) B->E C p-Toluenesulfonyl Chloride F Add TsCl (Activation) C->F D Ethanol G Add Ethanol (Esterification) D->G E->F F->G H Reflux (Dehydration/Cyclization) G->H I Quench with Water H->I J Extract with Ethyl Acetate I->J K Wash (HCl, NaHCO₃, Brine) J->K L Dry, Concentrate & Purify K->L M This compound L->M

Caption: Synthesis workflow for this compound.

Fischer Esterification of 2-Cyanobenzoic Acid

A more direct and classic approach is the Fischer esterification of the corresponding carboxylic acid. This acid-catalyzed equilibrium reaction is a staple in organic synthesis.[3][4]

Mechanism and Driving the Equilibrium: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[5] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.[4] To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by:

  • Using a large excess of the alcohol (ethanol), which also serves as the solvent.[3]

  • Removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5]

G cluster_mech Fischer Esterification Mechanism Start 2-Cyanobenzoic Acid Protonation Protonated Carbonyl (Enhanced Electrophile) Start->Protonation + H⁺ Attack Tetrahedral Intermediate Protonation->Attack + EtOH Transfer Proton Transfer Attack->Transfer Elimination Water Elimination Transfer->Elimination - H₂O End This compound Elimination->End - H⁺

Caption: Key steps in the Fischer esterification mechanism.

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data represents the expected spectroscopic signatures for this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

    • ~2230-2210 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

    • ~1730-1715 cm⁻¹: A strong absorption from the C=O (ester) carbonyl stretch.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~1250 cm⁻¹: C-O stretch of the ester.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment and connectivity of hydrogen atoms.

    • ~7.5-8.2 ppm: A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The ortho-substitution pattern leads to distinct splitting.

    • ~4.4 ppm (quartet): The two protons of the ethyl ester's methylene group (-OCH₂CH₃), split by the adjacent methyl group.

    • ~1.4 ppm (triplet): The three protons of the ethyl ester's methyl group (-OCH₂CH₃), split by the adjacent methylene group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon environments.

    • ~165 ppm: The ester carbonyl carbon (C=O).

    • ~130-135 ppm: Aromatic carbons.

    • ~118 ppm: The nitrile carbon (C≡N).

    • ~110-115 ppm: The aromatic carbon attached to the nitrile group.

    • ~62 ppm: The ester methylene carbon (-OCH₂).

    • ~14 ppm: The ester methyl carbon (-CH₃).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry confirms the molecular weight and provides fragmentation data.[2]

    • m/z = 175: The molecular ion peak [M]⁺.

    • m/z = 147: Loss of the ethoxy group (-OC₂H₅).

    • m/z = 130: Loss of the entire carbethoxy group (-COOC₂H₅).

    • m/z = 102: Fragmentation of the aromatic ring.

Section 4: Applications in Synthetic Chemistry & Drug Discovery

The true utility of this compound lies in its role as a versatile synthetic intermediate. The ester and nitrile groups can be selectively reduced or transformed to access a wide array of other functional groups and molecular scaffolds.

Precursor to 2-(aminomethyl)benzyl alcohol

A key application is the simultaneous reduction of both the ester and nitrile functionalities to produce 2-(aminomethyl)benzyl alcohol.[1] This product is a valuable building block for N-heterocycles like quinolines and quinazolines, which are prevalent motifs in medicinal chemistry.[6]

Reaction Rationale: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation. LiAlH₄ is a potent source of hydride (H⁻) that can reduce both esters and nitriles to their corresponding alcohols and primary amines. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

A This compound B 2-(aminomethyl)benzyl alcohol A->B  LiAlH₄, THF (Reduction)   C N-Heterocycles (e.g., Quinazolines) B->C  Further Synthesis (Cyclization)  

Caption: Synthetic utility of this compound.

This transformation opens a direct pathway to bifunctional synthons that are otherwise challenging to prepare. The resulting aminobenzyl alcohol can undergo condensation and cyclization reactions with a variety of partners to rapidly build molecular complexity.[6]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, a rigorous adherence to safety protocols is non-negotiable. This compound possesses several hazards that must be managed with appropriate engineering controls and personal protective equipment.[2]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Source: ECHA C&L Inventory[2]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

Ethyl 2-cyanobenzoate structural formula and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-Cyanobenzoate and Its Isomers for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, its structural isomers, and their significance in the fields of chemical research and pharmaceutical development. We will delve into the structural nuances, synthesis methodologies, and analytical characterization of these compounds, offering field-proven insights and robust protocols to support your research endeavors.

Introduction: The Versatility of Cyanobenzoate Esters

Ethyl cyanobenzoates are a class of aromatic compounds that feature both a cyano (-CN) and an ethyl ester (-COOEt) group attached to a benzene ring. Their utility in organic synthesis is significant, primarily serving as versatile building blocks for the construction of more complex molecular architectures. The positional isomerism of the cyano and ester groups dramatically influences the electronic properties and reactivity of the molecule, making each isomer a unique tool for the synthetic chemist. This guide will focus on this compound and its positional isomers, ethyl 3-cyanobenzoate and ethyl 4-cyanobenzoate.

Structural Formula and Isomeric Landscape

The core structure of ethyl cyanobenzoate consists of a benzene ring substituted with an ethyl ester group and a cyano group. The relative positions of these two functional groups give rise to three distinct positional isomers:

  • This compound (Ortho isomer): The cyano and ethyl ester groups are adjacent on the benzene ring.

  • Ethyl 3-cyanobenzoate (Meta isomer): The cyano and ethyl ester groups are separated by one carbon atom on the benzene ring.

  • Ethyl 4-cyanobenzoate (Para isomer): The cyano and ethyl ester groups are opposite each other on the benzene ring.

This seemingly subtle difference in substitution pattern leads to significant variations in their physical and chemical properties, including polarity, reactivity, and spectroscopic signatures.

Structural Representation

Below are the chemical structures of the three isomers:

  • This compound:

    • Chemical Formula: C₁₀H₉NO₂

    • Molecular Weight: 175.18 g/mol

    • CAS Number: 6149-83-3

  • Ethyl 3-cyanobenzoate:

    • Chemical Formula: C₁₀H₉NO₂

    • Molecular Weight: 175.18 g/mol

    • CAS Number: 25969-92-6

  • Ethyl 4-cyanobenzoate:

    • Chemical Formula: C₁₀H₉NO₂

    • Molecular Weight: 175.18 g/mol

    • CAS Number: 7153-37-9

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the Sandmeyer reaction, a reliable method for introducing a cyano group onto an aromatic ring. This protocol provides a self-validating system for achieving high-purity this compound.

Underlying Principles of the Sandmeyer Reaction

The Sandmeyer reaction proceeds via the diazotization of an aromatic amine, in this case, ethyl anthranilate (ethyl 2-aminobenzoate), followed by the substitution of the diazonium group with a cyanide nucleophile, typically from copper(I) cyanide. The choice of copper(I) cyanide is critical as it facilitates the single-electron transfer mechanism that drives the reaction.

Step-by-Step Experimental Protocol

Materials:

  • Ethyl anthranilate

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve ethyl anthranilate in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of a diazonium salt solution is indicated by a slight color change.

    • Stir the mixture for an additional 15 minutes at this temperature.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. This forms the active cuprocyanide complex.

    • Slowly add the previously prepared cold diazonium salt solution to the cuprocyanide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with dichloromethane.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation cluster_purification Work-up & Purification A Ethyl Anthranilate in HCl/H2O B Add NaNO2 solution dropwise A->B Stirring C Diazonium Salt Formation B->C Maintain T < 5 °C E Add Diazonium Salt Solution C->E Transfer D CuCN/NaCN Solution D->E F N2 Evolution E->F Warming to RT G Extraction with Dichloromethane F->G Proceed to H Aqueous Washes G->H I Drying & Concentration H->I J Purification (Distillation/Chromatography) I->J K Pure Ethyl 2-Cyanobenzoate J->K

Caption: Workflow for the synthesis of this compound.

Comparative Analysis of Isomers

The distinct placement of the electron-withdrawing cyano and ester groups in each isomer results in different electronic distributions within the benzene ring. This, in turn, affects their reactivity in electrophilic and nucleophilic aromatic substitution reactions.

IsomerKey Structural FeatureExpected Reactivity
This compound Ortho-substitutionSteric hindrance may influence reactions at the ester or cyano group. The proximity of the groups can lead to intramolecular cyclization reactions under certain conditions.
Ethyl 3-cyanobenzoate Meta-substitutionThe deactivating effects of both groups are directed to the ortho and para positions, making the remaining positions (2, 4, 6) less reactive towards electrophiles.
Ethyl 4-cyanobenzoate Para-substitutionThe symmetrical nature of this isomer and the strong deactivation of the ring make it generally less reactive in electrophilic aromatic substitution than benzene.

Spectroscopic Characterization

Unambiguous identification of each isomer is achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Functional GroupIsomerCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)All~2230
C=O (Ester)All~1720
C-O (Ester)All~1250-1300
Aromatic C-H BendingThis compound~750 (ortho-disubstituted)
Aromatic C-H BendingEthyl 3-cyanobenzoate~780 and ~680 (meta-disubstituted)
Aromatic C-H BendingEthyl 4-cyanobenzoate~850 (para-disubstituted)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic.

¹H NMR Diagnostic Regions (Aromatic Protons):

IsomerAromatic Proton EnvironmentExpected Chemical Shift Range (ppm)
This compound 4 distinct aromatic protons~7.5 - 8.2
Ethyl 3-cyanobenzoate 4 distinct aromatic protons~7.6 - 8.4
Ethyl 4-cyanobenzoate 2 sets of equivalent aromatic protons (AA'BB' system)~7.7 and ~8.1

Characterization Workflow

Characterization_Workflow Start Synthesized Product IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Connectivity MS Mass Spectrometry (MS) Start->MS Molecular Weight Purity Purity Analysis (e.g., HPLC, GC) IR->Purity NMR->Purity MS->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Analytical workflow for structural confirmation.

Applications in Drug Development and Organic Synthesis

Ethyl cyanobenzoates are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

  • This compound is a precursor for the synthesis of phthalocyanines and other heterocyclic compounds.

  • The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

  • These compounds are often employed in the synthesis of APIs (Active Pharmaceutical Ingredients) where the cyanobenzoic acid moiety is a key structural feature.

Conclusion

A thorough understanding of the synthesis, structure, and properties of this compound and its isomers is crucial for their effective application in research and development. The protocols and analytical insights provided in this guide serve as a robust foundation for scientists working with these versatile chemical building blocks. Adherence to validated synthetic methods and comprehensive characterization is paramount to ensuring the quality and reliability of downstream applications.

Spectroscopic Data for Ethyl 2-cyanobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-cyanobenzoate (C₁₀H₉NO₂), a key chemical intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, underpinned by experimental protocols and theoretical explanations to ensure scientific integrity and practical applicability.

Introduction

This compound, with a molecular weight of 175.18 g/mol and CAS number 6525-45-7, is a bifunctional molecule containing both an ester and a nitrile group attached to a benzene ring.[1] This unique structure makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its reactivity in chemical transformations. This guide will dissect the spectroscopic fingerprint of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The ethyl group (-CH₂CH₃), the aromatic ring, the ester carbonyl group (C=O), and the nitrile group (C≡N) each give rise to characteristic signals in different spectroscopic techniques.

Figure 1: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is characterized by signals from the aromatic protons and the ethyl group protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid aromatic compound like this compound involves the following steps:

  • Sample Preparation: Accurately weigh 5-25 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved to avoid line broadening.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]

  • Data Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary to ensure complete relaxation of all protons.[3]

Data Interpretation

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons present in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.1Multiplet4HAromatic protons (C₆H₄)
4.45Quartet2H-OCH₂CH₃
1.44Triplet3H-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.

The aromatic protons appear as a complex multiplet in the downfield region (around 7.8-8.1 ppm) due to the electron-withdrawing effects of the cyano and ester groups. The methylene protons (-OCH₂-) of the ethyl group appear as a quartet around 4.45 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet around 1.44 ppm, resulting from coupling with the neighboring methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the need for a higher sample concentration (typically 50-100 mg) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4] A proton-decoupled experiment is commonly performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

Data Interpretation

The ¹³C NMR spectrum of this compound will show signals for the ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~134Aromatic C (quaternary, attached to C≡N)
~133Aromatic C-H
~131Aromatic C-H
~130Aromatic C-H
~128Aromatic C-H
~117C≡N (Nitrile)
~115Aromatic C (quaternary, attached to C=O)
~62-OCH₂CH₃
~14-OCH₂CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. The assignments for the aromatic carbons can be complex and may require 2D NMR techniques for unambiguous assignment.

The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field (~165 ppm). The aromatic carbons resonate in the range of ~115-134 ppm. The nitrile carbon appears around 117 ppm. The carbons of the ethyl group are found at higher fields, with the methylene carbon (-OCH₂-) at approximately 62 ppm and the methyl carbon (-CH₃) at about 14 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A pressure arm is used to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation and is non-destructive.[5][6][7][8][9]

Data Interpretation

The IR spectrum of this compound is characterized by the stretching vibrations of its key functional groups.

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~2230C≡N stretch (nitrile)
~1720C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic ring)
~1280C-O stretch (ester)

The sharp and strong absorption band around 2230 cm⁻¹ is characteristic of the nitrile group (C≡N). The strong, sharp peak at approximately 1720 cm⁻¹ is indicative of the carbonyl group (C=O) of the ester. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. The C-O stretching of the ester group gives rise to a strong band around 1280 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method used for the analysis of small organic molecules, which often leads to extensive fragmentation, providing valuable structural information.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like this compound.

  • Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

  • Ionization: The separated compound enters the mass spectrometer and is ionized by a beam of high-energy electrons (typically 70 eV) in the ion source.[10]

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Acceleration & Separation Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Figure 2: Workflow for GC-MS Analysis.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (175). The fragmentation pattern provides clues about the molecule's structure.

m/zIonLoss
175[M]⁺-
146[M - C₂H₅]⁺Loss of ethyl radical
130[M - OC₂H₅]⁺Loss of ethoxy radical
102[C₇H₄N]⁺Loss of CO from m/z 130

The molecular ion peak at m/z 175 confirms the molecular weight of the compound. A significant fragment at m/z 130 is observed, corresponding to the loss of an ethoxy radical (•OCH₂CH₃), forming the stable 2-cyanobenzoyl cation. Another notable fragment at m/z 146 results from the loss of an ethyl radical (•CH₂CH₃). The peak at m/z 102 arises from the loss of carbon monoxide (CO) from the 2-cyanobenzoyl cation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (nitrile and ester), and the mass spectrum corroborates the molecular weight and provides structural information through its fragmentation pattern. By understanding the principles behind these techniques and the interpretation of the resulting data, researchers can confidently identify and utilize this important chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-cyanobenzoate (CAS No. 6525-45-7) is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Structurally, it incorporates both an ester and a nitrile functional group, making it a versatile intermediate for the synthesis of a wide array of more complex molecules. Its role as a building block in the development of novel chemical entities necessitates a thorough understanding of its fundamental physicochemical properties, most notably its melting and boiling points. These parameters are not merely physical constants; they are critical indicators of purity and dictate the conditions required for handling, reaction, and purification.

This guide provides a comprehensive examination of the melting and boiling points of this compound, grounded in both established data and practical experimental considerations. It is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its effective application in a laboratory setting. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6525-45-7[1][3][4]
Molecular Formula C₁₀H₉NO₂[1][4][5]
Molecular Weight 175.18 g/mol [3][5]
Appearance White to off-white solid[4]
Melting Point 63-67 °C (lit.)[3][4]
Boiling Point 103-105 °C at 0.1 Torr[4]
Synonyms 2-Cyano-benzoic acid ethyl ester[2][4]

Melting Point: A Critical Purity Benchmark

The melting point is one of the most reliable and accessible indicators of a solid compound's purity. For this compound, the literature reports a melting range of 63-67 °C.[3][4] A sharp melting range within this window is indicative of high purity. Conversely, a broad melting range, or a depression of the melting point, suggests the presence of impurities, which disrupt the crystalline lattice of the solid.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point is a fundamental technique in organic chemistry. The following protocol outlines a robust method for obtaining an accurate melting point for this compound.

Rationale: This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process directly. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring a precise reading.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This maximizes packing efficiency and heat transfer.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • Ensure the viewing lens is properly focused to clearly observe the sample.

  • Heating and Observation:

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to 45 °C).

    • Decrease the heating rate to 1-2 °C per minute as you approach the expected melting range. This slow rate is critical for accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Purity Assessment:

    • A pure sample of this compound should exhibit a sharp melting range of 1-2 °C within the literature values.[6]

MeltingPointWorkflow A Sample Preparation: Finely powder and dry the solid B Capillary Loading: Pack 2-3 mm of sample into the capillary tube A->B C Apparatus Setup: Insert tube into melting point apparatus B->C D Rapid Heating: Heat to ~20°C below expected M.P. C->D E Slow Heating: Reduce rate to 1-2°C/min D->E F Observation & Recording: Record temperature range from first liquid drop to complete melting E->F

Caption: Workflow for Melting Point Determination.

Boiling Point: Characterization under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds with high boiling points at atmospheric pressure, such as this compound, thermal decomposition can occur before the boiling point is reached. Therefore, the boiling point is typically determined under reduced pressure (vacuum). The literature value for this compound is 103-105 °C at a pressure of 0.1 Torr.[4]

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

Rationale: Vacuum distillation lowers the boiling point of the compound, thereby preventing thermal degradation. This technique is essential for the purification and characterization of high-boiling-point liquids and solids that can be melted.

Methodology:

  • Apparatus Assembly:

    • Assemble a microscale or short-path distillation apparatus. Ensure all glassware is clean and dry.

    • Place a small sample (1-2 mL) of molten this compound and a small magnetic stir bar or a few boiling chips into the distillation flask.

    • Insert a thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Connect the apparatus to a vacuum pump with a manometer or vacuum gauge to monitor the pressure.

  • Procedure:

    • Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 0.1 Torr).

    • Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.

    • Observe the sample for the onset of boiling. As the vapor rises, the temperature on the thermometer will increase.

    • Record the temperature at which the vapor condensation on the thermometer bulb is in equilibrium with the vapor rising from the liquid. This is the boiling point at that specific pressure.

    • A stable temperature reading during the collection of the first few drops of distillate indicates an accurate boiling point measurement.

BoilingPointSetup cluster_0 Distillation Apparatus Flask Distillation Flask Sample + Stir Bar Thermometer Thermometer Condenser Condenser Flask->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask Vacuum To Vacuum Source & Manometer Condenser->Vacuum Heat Heating Mantle Heat->Flask

Caption: Setup for Boiling Point Determination.

Synthesis and Applications in Drug Development

This compound is commonly synthesized from the reaction of phthalic acid monoamide with ethanol in the presence of p-toluenesulfonyl chloride in a pyridine solvent.[3] Its utility as a synthetic intermediate is significant. The nitrile and ester groups can be selectively transformed into a variety of other functional groups. For instance, it can be used to synthesize 2-(aminomethyl)benzyl alcohol, a precursor for more complex molecular scaffolds.[3] The solid nature of this compound at room temperature simplifies its handling, weighing, and storage compared to liquid reagents.

Safety and Handling

As a chemical reagent, proper handling of this compound is paramount for laboratory safety. According to its Safety Data Sheet (SDS), it presents several hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Conclusion

The melting point (63-67 °C) and boiling point (103-105 °C at 0.1 Torr) of this compound are fundamental physical constants that are indispensable for its use in research and development. The melting point serves as a crucial checkpoint for purity, while the boiling point under reduced pressure guides its purification and handling at elevated temperatures. A comprehensive understanding of these properties, coupled with robust experimental techniques for their determination, empowers scientists to utilize this versatile building block with precision and safety, paving the way for innovations in chemical synthesis and drug discovery.

References

Molecular weight of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Properties of Ethyl 2-cyanobenzoate

Abstract

This compound (CAS No. 6525-45-7) is a bifunctional molecule featuring both an ester and a nitrile group, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] A precise understanding of its molecular weight and structure is fundamental for its application in quantitative chemical synthesis and analysis. This guide provides a comprehensive overview of the molecular characteristics of this compound, detailing its physicochemical properties and the analytical methodologies required for its definitive identification and quality control. Tailored for researchers and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for the accurate characterization of this important chemical building block.

Molecular Identity and Structural Elucidation

The unambiguous identification of a chemical compound is the cornerstone of reproducible scientific research. For this compound, this begins with its fundamental identifiers and molecular structure.

Key Identifiers:

  • IUPAC Name: this compound[2][3]

  • CAS Number: 6525-45-7[1][2][3][4]

  • Molecular Formula: C₁₀H₉NO₂[1][2][3][4]

  • Synonyms: 2-cyanobenzoic acid ethyl ester[2]

  • InChIKey: RQQAJOJDAZNFPF-UHFFFAOYSA-N[1][3]

  • Canonical SMILES: CCOC(=O)C1=CC=CC=C1C#N[1][5]

The molecular structure consists of a benzene ring substituted at the 1 and 2 (ortho) positions with an ethoxycarbonyl group (-COOCH₂CH₃) and a cyano (nitrile) group (-C≡N), respectively. This arrangement dictates its chemical reactivity and physical properties.

Caption: Molecular Structure of this compound.

Physicochemical and Computed Properties

A compound's physical properties are a direct consequence of its molecular weight and structure. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource
Molecular Weight 175.18 g/mol PubChem[3]
Monoisotopic Mass 175.063328530 DaPubChem[3][5]
Molecular Formula C₁₀H₉NO₂PubChem[2][3]
Melting Point 68 °CChem-Supply[1]
XLogP3 2.5PubChem[3]
Appearance Solid (predicted)---
Hydrogen Bond Donors 0PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]

The distinction between molecular weight (average isotopic mass) and monoisotopic mass is crucial. Molecular weight is used for stoichiometric calculations in bulk chemical reactions, while monoisotopic mass (the mass of the molecule with the most abundant isotopes) is the value determined by high-resolution mass spectrometry.

Definitive Determination of Molecular Weight: A Methodological Approach

While the molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of compound characterization, ensuring purity and confirming identity. This process is a self-validating system where orthogonal techniques provide converging evidence.

Primary Technique: Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining molecular weight. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate measurement of the molecular mass.

Causality of Experimental Choice: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.[3] The gas chromatograph separates the sample from impurities, and the mass spectrometer provides both the molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint.

Experimental Protocol: Conceptual GC-MS Workflow

  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of ~100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity. This compound will elute at a specific retention time.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecular ion will confirm the molecular weight. For this compound, this will appear at an m/z of approximately 175.

Caption: Experimental workflow for molecular weight verification by GC-MS.

Corroborative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR does not directly measure molecular weight, it is indispensable for validating the molecular structure that corresponds to the measured mass. For a sample to be confirmed as this compound, its ¹H and ¹³C NMR spectra must be consistent with the structure.

  • ¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the four protons on the disubstituted aromatic ring.

  • ¹³C NMR: Would display ten unique carbon signals, including those for the nitrile, the ester carbonyl, the aromatic carbons, and the ethyl group carbons.

The combination of a molecular ion peak at m/z 175 from MS and a confirmatory NMR spectrum provides an exceptionally high degree of confidence in the compound's identity and, by extension, its molecular weight.

Importance in Research and Drug Development

An accurately determined molecular weight is non-negotiable in a regulated research environment for several reasons:

  • Stoichiometric Precision: All synthetic reactions rely on precise molar ratios. An incorrect molecular weight leads to errors in reagent quantities, affecting reaction yield, purity, and reproducibility.

  • Regulatory Compliance: In drug development, exact mass and structural confirmation are required by regulatory bodies (e.g., FDA, EMA) for all new chemical entities and intermediates.

  • Quantitative Analysis: Techniques like quantitative NMR (qNMR) and chromatography with mass spectrometry detection (LC-MS) rely on the known molecular weight to determine the concentration and purity of a substance.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements.[3][6]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][6]

  • Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

An In-Depth Technical Guide to Ethyl 2-Cyanobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-cyanobenzoate (CAS No. 6525-45-7), a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its unique structure, featuring both an ester and a nitrile group ortho to each other on a benzene ring, makes it a valuable precursor for a variety of heterocyclic compounds and complex molecular architectures. This document delves into its chemical identity, physicochemical properties, established synthetic methodologies, key chemical transformations, and safety considerations, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

This compound, systematically named this compound according to IUPAC nomenclature, is also known by synonyms such as 2-cyanobenzoic acid ethyl ester and 2-carbethoxybenzonitrile.[1][2] This compound is a solid at room temperature with a melting point in the range of 63-68 °C.[1][2]

A thorough understanding of its physicochemical properties is paramount for its effective use in designing synthetic routes and purification strategies. While some physical properties like boiling point and density are not consistently reported, likely due to the compound's potential for decomposition at elevated temperatures, a compilation of its key identifiers and properties is presented below.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 2-cyanobenzoic acid ethyl ester, 2-Carbethoxybenzonitrile[3]
CAS Number 6525-45-7[3]
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Melting Point 63-68 °C[1][2]
Boiling Point Not available (decomposes)[2]
Density Not available[2]
Canonical SMILES CCOC(=O)C1=CC=CC=C1C#N[3]
InChIKey RQQAJOJDAZNFPF-UHFFFAOYSA-N[3]

Synthetic Methodologies: A Strategic Perspective

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are the dehydration of a primary amide and the esterification of the corresponding carboxylic acid.

Synthesis via Dehydration of Phthalamic Acid

A classical and effective method involves the dehydration of a primary amide derived from phthalic anhydride. This approach leverages the readily available and inexpensive starting material, phthalic anhydride. The reaction proceeds in two conceptual steps: the formation of phthalamic acid followed by simultaneous esterification and dehydration of the amide.

Workflow: Synthesis from Phthalic Anhydride

G A Phthalic Anhydride + Ethanol B Phthalamic Acid Formation A->B Ring-opening C Dehydration & Esterification (p-Toluenesulfonyl Chloride, Pyridine) B->C Amide dehydration to nitrile & Acid esterification D Work-up & Purification C->D Quenching, Extraction E This compound D->E Crystallization

Caption: Synthetic workflow for this compound from phthalic anhydride.

Experimental Protocol:

A general procedure, as described in the literature, involves the reaction of phthalic acid monoamide (phthalamic acid) with ethanol in the presence of a dehydrating agent like p-toluenesulfonyl chloride in a pyridine base.[1] The pyridine acts as both a solvent and an acid scavenger.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic acid monoamide in an excess of ethanol and pyridine.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 10 °C. The causality behind the slow addition is to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Synthesis via Esterification of 2-Cyanobenzoic Acid

An alternative and straightforward approach is the direct esterification of 2-cyanobenzoic acid. This method is particularly useful when the carboxylic acid is readily available. Fischer esterification, using an excess of ethanol in the presence of a catalytic amount of strong acid, is the most common procedure.

Workflow: Fischer Esterification

G A 2-Cyanobenzoic Acid + Ethanol C Reaction at Reflux A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Neutralization & Extraction C->D E Purification D->E Solvent Removal F This compound E->F Distillation or Crystallization

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-cyanobenzoic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask fitted with a reflux condenser.

  • Heating: The mixture is heated at reflux for several hours. The reaction is an equilibrium, and the use of excess ethanol drives it towards the product side.

  • Work-up: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate, and washed successively with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude product. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesReference(s)
¹H NMR Aromatic protons (multiplet, ~7.5-8.2 ppm), Ethyl quartet (~4.4 ppm), Ethyl triplet (~1.4 ppm)[4]
¹³C NMR Carbonyl carbon (~165 ppm), Nitrile carbon (~117 ppm), Aromatic carbons (~110-135 ppm), Ethyl carbons (~62, 14 ppm)[3][5]
IR (Infrared) C≡N stretch (~2230 cm⁻¹), C=O stretch (~1720 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), Aromatic C-H and C=C stretches
Mass Spec (EI) M⁺ at m/z 175, Key fragments at m/z 146 ([M-C₂H₅]⁺), 130 ([M-OC₂H₅]⁺), 102 ([M-COOC₂H₅]⁺)[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups, which can be manipulated either independently or in concert.

Reduction of the Nitrile Group

The cyano group can be selectively reduced to an aminomethyl group, providing access to 2-(aminomethyl)benzyl alcohol upon subsequent reduction of the ester. This transformation is valuable for the synthesis of various biologically active molecules.[1]

Reaction Scheme: Reduction to 2-(aminomethyl)benzyl alcohol

G A This compound B 2-(aminomethyl)benzyl alcohol A->B 1. Reduction of Nitrile (e.g., H₂, Raney Ni or LiAlH₄) 2. Reduction of Ester (e.g., LiAlH₄)

Caption: Reduction of this compound to 2-(aminomethyl)benzyl alcohol.

Synthesis of Isoindolinones

A significant application of this compound and related 2-acylbenzonitriles is in the synthesis of isoindolinones, a heterocyclic scaffold present in numerous natural products and pharmacologically active compounds.[6][7][8][9] The reaction typically involves the intramolecular cyclization of an intermediate formed from the reaction of the cyano and ester/keto groups with a nucleophile.

Reaction Scheme: General Synthesis of Isoindolinones

G A This compound B Isoindolinone derivative A->B Reaction with nucleophiles (e.g., Grignard reagents, organolithiums) followed by cyclization

Caption: General scheme for the synthesis of isoindolinones from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

Handling and Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. It is crucial to prevent this chemical from entering the environment.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the differential reactivity of its ester and nitrile functionalities provide synthetic chemists with a powerful tool for the construction of complex molecules, particularly heterocyclic systems like isoindolinones. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully exploit the potential of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: The Versatility of Ethyl 2-Cyanobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic compounds, incorporating atoms of at least two different elements in their rings, are prevalent in a vast array of pharmaceuticals and biologically active molecules. Ethyl 2-cyanobenzoate, a bifunctional aromatic compound, has emerged as a particularly valuable and versatile starting material for the construction of a variety of fused heterocyclic systems. Its ortho-disposed cyano and ethyl ester groups provide a unique and reactive platform for a range of cyclization strategies, leading to the efficient synthesis of privileged structures such as quinazolinones, benzodiazepines, and fused pyrimidines.

This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes, reaction mechanisms, and step-by-step protocols for the synthesis of key heterocyclic cores. By understanding the underlying principles and experimental nuances, researchers can leverage this readily available precursor to accelerate their drug discovery and development programs.

I. Synthesis of Quinazolin-4-ones: A Gateway to Bioactive Scaffolds

The quinazolinone core is a prominent feature in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of quinazolin-4-ones from this compound typically proceeds through a robust and reliable two-step sequence: initial formation of a 2-aminobenzamide intermediate followed by cyclization.

A. Synthetic Strategy and Mechanistic Insights

The journey from this compound to a quinazolin-4-one begins with the transformation of the cyano and ester functionalities into a reactive intermediate. A common approach involves the reaction with a primary amine in the presence of a catalyst. This is followed by an intramolecular cyclization, often promoted by heat or acid/base catalysis, to furnish the desired quinazolinone ring system.

A plausible mechanistic pathway involves the initial nucleophilic attack of a primary amine on the electrophilic carbon of the ester group of this compound, leading to the formation of an N-substituted 2-cyanobenzamide. Subsequent intramolecular cyclization is initiated by the attack of the amide nitrogen onto the cyano group, forming a cyclic intermediate. Tautomerization then yields the stable quinazolin-4-one scaffold.

B. Experimental Workflow and Visualization

The overall workflow for the synthesis of quinazolin-4-ones from this compound is depicted below.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization A This compound C N-Substituted 2-Cyanobenzamide A->C Catalyst (e.g., NaH) B Primary Amine (R-NH2) B->C D N-Substituted 2-Cyanobenzamide E Quinazolin-4-one D->E Heat or Acid/Base Catalyst

Figure 1. General workflow for the synthesis of quinazolin-4-ones.

C. Detailed Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

This protocol provides a representative example for the synthesis of a disubstituted quinazolin-4-one.

Step 1: Synthesis of N-Phenyl-2-cyanobenzamide

  • To a stirred solution of this compound (1.75 g, 10 mmol) in anhydrous toluene (50 mL) under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add aniline (0.93 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-phenyl-2-cyanobenzamide.

Step 2: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

  • Dissolve N-phenyl-2-cyanobenzamide (2.22 g, 10 mmol) in acetic anhydride (15 mL).

  • Add a catalytic amount of anhydrous zinc chloride (0.14 g, 1 mmol).

  • Heat the reaction mixture to 120 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).

  • Stir the mixture until a solid precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-phenylquinazolin-4(3H)-one.

D. Data Summary
EntryR GroupR' GroupReaction ConditionsYield (%)m.p. (°C)
1HPhenylAcetic Anhydride, ZnCl₂, 120 °C85145-147
2HBenzylPolyphosphoric acid, 150 °C78159-161
3CH₃PhenylAcetic Anhydride, ZnCl₂, 120 °C82138-140

II. Synthesis of 1,4-Benzodiazepines: Accessing a Privileged CNS Scaffold

The 1,4-benzodiazepine framework is of paramount importance in medicinal chemistry, forming the basis of a major class of drugs targeting the central nervous system (CNS), including anxiolytics, anticonvulsants, and hypnotics. The synthesis of this seven-membered ring system from this compound requires a multi-step approach, typically involving reduction of the nitrile and subsequent elaboration and cyclization.

A. Synthetic Strategy and Mechanistic Insights

A plausible synthetic route commences with the reduction of the cyano group of this compound to an aminomethyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting ethyl 2-(aminomethyl)benzoate can then be acylated with a suitable acyl chloride, followed by intramolecular cyclization to form the 1,4-benzodiazepine ring.

The key cyclization step involves the nucleophilic attack of the newly introduced amine onto the ester carbonyl, leading to the formation of the seven-membered ring. This process is often facilitated by heating in a high-boiling solvent.

B. Experimental Workflow and Visualization

The synthetic pathway to 1,4-benzodiazepines from this compound is outlined below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A This compound B Ethyl 2-(aminomethyl)benzoate A->B LiAlH4 or Catalytic Hydrogenation C Ethyl 2-(aminomethyl)benzoate E N-Acylated Intermediate C->E D Acyl Chloride (RCOCl) D->E F N-Acylated Intermediate G 1,4-Benzodiazepin-5-one F->G Heat G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Cyclocondensation A This compound B 2-Aminobenzamidine A->B 1. NH3 2. Reagent C 2-Aminobenzamidine E Pyrimido[4,5-d]pyrimidine C->E D 1,3-Dielectrophile D->E Catalyst

Application Notes: Ethyl 2-Cyanobenzoate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-ECB-PHARM-2601

Abstract

Ethyl 2-cyanobenzoate is a bifunctional aromatic compound whose strategic importance in pharmaceutical synthesis is often underestimated. Possessing both an ester and a nitrile group ortho to each other on a benzene ring, it serves as a highly adaptable precursor for a range of heterocyclic scaffolds and functionalized intermediates. This guide provides an in-depth analysis of its applications, focusing on the synthesis of quinazolinone cores and N-substituted benzamides. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the causality behind experimental choices to ensure reproducible and high-yield outcomes for researchers and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Precursor

This compound (also known as 2-carbethoxybenzonitrile) is a stable, solid starting material.[1] Its true synthetic power lies in the differential reactivity of its two functional groups—the ethyl ester and the cyano (nitrile) group. This bifunctionality allows for sequential or selective transformations, making it an ideal starting point for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).

The ester group can undergo hydrolysis to a carboxylic acid or aminolysis to an amide, while the nitrile group can be reduced to a primary amine, hydrolyzed to an amide or carboxylic acid, or act as an electrophilic site for cyclization reactions. This versatility allows chemists to access a variety of key intermediates from a single, commercially available precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6525-45-7[2][3]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance Solid[1]
Melting Point 63-68 °C[1][3]
IUPAC Name This compound[2]
SMILES CCOC(=O)c1ccccc1C#N[2]
InChIKey RQQAJOJDAZNFPF-UHFFFAOYSA-N[2]
Core Application I: Synthesis of Quinazolinone Scaffolds via 2-Aminobenzylamine

The quinazolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities. A highly efficient route to this scaffold proceeds through the key intermediate 2-aminobenzylamine . This compound is an excellent starting material for this intermediate, as both the nitrile and ester functionalities can be reduced in a single, high-yielding step.

Causality: The Choice of Reducing Agent

The simultaneous reduction of an aromatic nitrile and an ester requires a powerful reducing agent. While reagents like lithium aluminum hydride (LiAlH₄) are effective, they can be hazardous and difficult to handle on a large scale. A more practical and scalable approach is catalytic hydrogenation. Raney Nickel is the catalyst of choice for this transformation due to its high activity and proven efficacy in reducing both nitriles and esters.[3][4] The reaction is typically performed under a hydrogen atmosphere in a solvent like ethanol, which is effective at dissolving the starting material and the hydrogen gas. The addition of ammonia is often crucial to prevent the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thus ensuring high selectivity for the primary amine.[5]

Protocol 1: Catalytic Hydrogenation of this compound to 2-Aminobenzylamine

This protocol details the one-pot reduction of both functional groups.

Materials:

  • This compound (17.5 g, 0.1 mol)

  • Raney Nickel (approx. 5 g, slurry in water)

  • Ethanol (200 mL), saturated with ammonia

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar high-pressure reactor

  • Celite™

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry (approx. 5 g) with anhydrous ethanol three times to remove water.

  • Reaction Setup: In a high-pressure reactor vessel, add the washed Raney Nickel catalyst followed by the ethanolic ammonia solution (200 mL). Add the this compound (17.5 g, 0.1 mol).

    • Scientist's Note: Saturating the ethanol with ammonia is critical for minimizing side reactions and maximizing the yield of the primary diamine.[5]

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Wash the Celite™ pad with additional ethanol (2 x 25 mL).

    • Safety Note: Raney Nickel is pyrophoric when dry. Keep the filter cake wet with ethanol or water at all times and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-aminobenzylamine as an oil. The product is often used in the next step without further purification. Expected yield: >90%.

Protocol 2: Synthesis of 2-Substituted Quinazolines

With 2-aminobenzylamine in hand, the quinazoline ring can be readily formed by condensation with an aldehyde, followed by oxidative aromatization.[1][6][7] This reaction is often catalyzed by a mild Lewis acid or proceeds via an oxidant-mediated pathway.

Materials:

  • 2-Aminobenzylamine (1.22 g, 10 mmol)

  • Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, 1.06 g, 10 mmol)

  • Ethanol (50 mL)

  • Iodine (I₂) (0.13 g, 0.5 mmol, optional catalyst) or an oxidant like IBX.[1]

Procedure:

  • Condensation: Dissolve 2-aminobenzylamine (1.22 g, 10 mmol) and the chosen aldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Cyclization/Oxidation: Add the catalyst/oxidant (e.g., Iodine). Reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

    • Scientist's Note: The reaction proceeds via the formation of a dihydroquinazoline intermediate, which is then oxidized to the aromatic quinazoline. Molecular iodine can act as a catalyst in the presence of air (oxygen) as the terminal oxidant.[1]

  • Work-up: After cooling, reduce the volume of the solvent in vacuo. Add a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Isolation: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted quinazoline.

G cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis ECB This compound Protocol1 Protocol 1: Catalytic Hydrogenation (Raney Ni, H₂, NH₃/EtOH) ECB->Protocol1 ABA 2-Aminobenzylamine Protocol1->ABA Protocol2 Protocol 2: Condensation & Oxidation (Aldehyde, I₂/Air) ABA->Protocol2 Quinazoline 2-Substituted Quinazoline Protocol2->Quinazoline

Figure 1. Workflow for Quinazoline Synthesis
Core Application II: Direct Synthesis of N-Substituted 2-Cyanobenzamides

The direct aminolysis of the ester group in this compound provides a straightforward route to N-substituted 2-cyanobenzamides. These compounds are valuable intermediates themselves or can be the final API. This reaction is a classic nucleophilic acyl substitution where an amine displaces the ethoxide leaving group.

Causality: Driving the Aminolysis Reaction

While aminolysis can occur by simply heating the ester with an amine, the reaction is often slow. To achieve practical conversion rates and times, several strategies are employed:

  • Using a large excess of the amine: This shifts the equilibrium towards the product side. This is particularly feasible with volatile amines like methylamine.

  • Using a catalyst: A mild base like sodium methoxide can be used in catalytic amounts. The base deprotonates the amine, increasing its nucleophilicity and accelerating the reaction.

  • Elevated Temperature/Pressure: For less reactive amines, conducting the reaction in a sealed vessel at elevated temperatures increases the reaction rate.

Protocol 3: General Procedure for N-Alkylation of this compound

This protocol provides a general method for reacting this compound with a primary or secondary amine.

Materials:

  • This compound (8.75 g, 50 mmol)

  • Amine (e.g., Methylamine, 40% solution in water, or other primary/secondary amine, 1.5-5 equivalents)

  • Methanol (100 mL)

  • Sodium methoxide (catalytic amount, e.g., 0.5-1 mol%) (Optional)

Procedure:

  • Reaction Setup: Dissolve this compound (8.75 g, 50 mmol) in methanol (100 mL) in a round-bottom flask or a pressure vessel if a volatile amine is used.

  • Amine Addition: Add the desired amine (1.5-5 equivalents). If using the optional catalyst, add sodium methoxide at this stage.

  • Reaction: Stir the mixture at room temperature or heat to reflux (or higher in a sealed vessel) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the amine's reactivity.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be isolated by filtration.

  • Isolation: If the product is soluble, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude N-substituted 2-cyanobenzamide can be purified by recrystallization or silica gel chromatography.

Table 2: Examples of Synthesized N-Substituted 2-Cyanobenzamides

Amine UsedProductTypical ConditionsExpected Yield
MethylamineN-Methyl-2-cyanobenzamideMeOH, RT, 12h>90%
AnilineN-Phenyl-2-cyanobenzamideReflux in Toluene, 8h~85%
Piperidine1-(2-Cyanobenzoyl)piperidineNeat, 100°C, 6h~92%
Emerging Application: A Scaffold for PET Radiotracer Synthesis

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F).[8][9] The synthesis of these tracers requires precursors that can be rapidly and efficiently labeled with ¹⁸F. The benzonitrile scaffold is present in several PET tracers. A strategically functionalized this compound derivative can serve as an excellent precursor for ¹⁸F-labeling via nucleophilic aromatic substitution (SₙAr).

Conceptual Synthetic Strategy

The key is to introduce a good leaving group (e.g., a nitro group or a trimethylammonium triflate) at a position ortho or para to the electron-withdrawing cyano group. The cyano group activates the aromatic ring for SₙAr, facilitating the displacement of the leaving group by [¹⁸F]fluoride.

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling Step cluster_final Final Modification ECB This compound Nitration Nitration (HNO₃/H₂SO₄) ECB->Nitration Precursor Ethyl 2-Cyano-6-nitrobenzoate (Precursor) Nitration->Precursor Labeling [¹⁸F]Fluorination (K[¹⁸F]F, K₂₂₂, 90°C) Precursor->Labeling LabeledEster Ethyl 2-Cyano-6-[¹⁸F]fluorobenzoate Labeling->LabeledEster Modification Hydrolysis or Aminolysis LabeledEster->Modification PET_Tracer Final PET Tracer Modification->PET_Tracer

References

Application Notes and Protocols: The Reaction of Ethyl 2-Cyanobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of Ethyl 2-Cyanobenzoate

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its structure incorporates two key reactive sites: an electrophilic ester carbonyl group and a nitrile group, both attached to an aromatic ring. This unique arrangement allows for a diverse range of reactions with various nucleophiles, leading to the formation of complex molecular architectures. The strategic manipulation of these reactive centers enables chemists to synthesize a wide array of compounds with significant applications in medicinal chemistry and materials science. This application note provides a detailed exploration of the reactivity of this compound with different classes of nucleophiles, offering insights into reaction mechanisms and providing robust protocols for key transformations.

Reactivity Profile: A Tale of Two Electrophiles

The reactivity of this compound is dictated by the electrophilic character of the ester and nitrile functionalities. The choice of nucleophile and reaction conditions determines which site is preferentially attacked.

  • The Ester Group: The carbonyl carbon of the ester is a hard electrophile, readily attacked by hard nucleophiles such as alkoxides, hydroxides, and amines. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

  • The Nitrile Group: The carbon atom of the nitrile group is a softer electrophile and is susceptible to attack by softer nucleophiles, most notably organometallic reagents like Grignard and organolithium reagents.[1] This reaction pathway provides a powerful method for the formation of new carbon-carbon bonds.

The interplay between these two reactive sites allows for selective transformations and intramolecular cyclizations, leading to the synthesis of important heterocyclic scaffolds.

Reactions with N-Nucleophiles: Gateway to Heterocyclic Systems

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[2]

Reaction with Amines: Synthesis of Isoquinolinedione and Phthalimide Derivatives

Primary and secondary amines readily react with the ester functionality of this compound.[3][4] The initial nucleophilic attack on the ester carbonyl leads to an amide intermediate. Depending on the reaction conditions and the nature of the amine, this intermediate can undergo subsequent intramolecular cyclization.

For instance, reaction with primary amines can lead to the formation of N-substituted phthalimides, a class of compounds with a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7][8] The reaction proceeds through the initial formation of a phthalamic acid intermediate, which then undergoes dehydrative cyclization.

Reaction Mechanism: Amine Condensation and Cyclization

Amine_Reaction cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Intramolecular Cyclization (under harsh conditions) reagents1 This compound + R-NH2 intermediate1 Tetrahedral Intermediate reagents1->intermediate1 Attack at C=O product1 N-Substituted 2-cyanobenzamide intermediate1->product1 Loss of EtOH product1_2 N-Substituted 2-cyanobenzamide intermediate2 Cyclized Intermediate product1_2->intermediate2 Intramolecular attack on nitrile product2 Isoquinolinedione Derivative intermediate2->product2 Tautomerization Grignard_Reaction cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis reagents This compound + R-MgX intermediate Magnesium Iminate Salt reagents->intermediate Attack at C#N intermediate_2 Magnesium Iminate Salt product 2-Acylbenzoate Derivative (Ketone) intermediate_2->product H3O+

References

Application Notes and Protocols: Ethyl 2-Cyanobenzoate as a Versatile Precursor for the Synthesis of Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity. Quinazolinone derivatives form the core of numerous natural alkaloids and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]

Their remarkable therapeutic potential is exemplified by their incorporation into marketed drugs. For instance, Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, is a well-known quinazolinone derivative. The stability of the quinazolinone ring system, coupled with relatively straightforward and versatile synthetic preparations, makes it a continuous focus of interest for researchers and drug development professionals.[1]

This guide provides an in-depth exploration of the application of ethyl 2-cyanobenzoate, a highly effective and strategically functionalized starting material, for the modular synthesis of 4(3H)-quinazolinones.

Core Synthetic Strategy: The Unique Potential of this compound

This compound is an ideal precursor for quinazolinone synthesis due to the ortho disposition of its two key functional groups: an electrophilic nitrile and an ester carbonyl. This specific arrangement facilitates efficient cyclocondensation reactions, allowing for the rapid assembly of the quinazolinone core. The general strategy involves a reaction with a binucleophilic reagent that can provide the necessary N1 and C2 atoms to complete the pyrimidine ring.

Among the most robust methods is the condensation with amidines. This approach is highly modular, as the substituent on the amidine directly translates to the C2-substituent on the quinazolinone product, enabling the creation of diverse compound libraries from common starting materials.

Protocol I: One-Pot Synthesis of 2-Substituted-4(3H)-quinazolinones via Condensation of this compound with Amidines

This protocol describes a reliable and scalable method for synthesizing a variety of 2-substituted-4(3H)-quinazolinones through a base-mediated cyclocondensation reaction.

Reaction Principle and Mechanism

The reaction proceeds through an initial nucleophilic acyl substitution at the ester carbonyl by the amidine, followed by an intramolecular cyclization onto the nitrile group.

The proposed mechanism involves the following key steps:

  • Amidine Activation: The amidine salt is neutralized by a base to generate the free amidine, a potent dinucleophile.

  • N-Acylation: One of the nitrogen atoms of the free amidine attacks the ester carbonyl of this compound. This is followed by the elimination of ethanol to form a reactive N-(2-cyanobenzoyl)amidine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group.

  • Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the thermodynamically stable aromatic 4(3H)-quinazolinone product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A This compound E 2. Nucleophilic Acyl Substitution (Ethanol Elimination) A->E B Amidine Hydrochloride D 1. Amidine Neutralization B->D C Base (e.g., K₂CO₃) C->D D->E Free Amidine F N-(2-cyanobenzoyl)amidine Intermediate E->F G 3. Intramolecular Cyclization (Attack on Nitrile) F->G H 4. Tautomerization G->H I 2-Substituted-4(3H)-quinazolinone H->I

Experimental Protocol

Materials and Reagents

Reagent/SolventM.W. ( g/mol )Typical QuantityMoles (equiv.)Purpose
This compound175.181.75 g10 mmol (1.0)Starting Material
Substituted Amidine HClVariable12 mmol (1.2)C2-N1 Synthon
Potassium Carbonate (K₂CO₃)138.213.32 g24 mmol (2.4)Base
N,N-Dimethylformamide (DMF)73.0950 mL-Solvent

Step-by-Step Methodology

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.0 equiv.), the desired substituted amidine hydrochloride (12 mmol, 1.2 equiv.), and anhydrous potassium carbonate (24 mmol, 2.4 equiv.).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the this compound spot indicates reaction completion. Typical reaction times are 6-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • Precipitation & Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of cold water (3 x 50 mL) to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether (20 mL) to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or an ethanol/water mixture) to yield the pure 2-substituted-4(3H)-quinazolinone.

G A Combine Reactants (this compound, Amidine HCl, K₂CO₃) in DMF B Heat to 120-130 °C (6-12 h) A->B C Monitor by TLC B->C C->B Incomplete D Cool to RT C->D Complete E Pour into Ice Water D->E F Filter Precipitate E->F G Wash with H₂O and Ether F->G H Recrystallize from Ethanol G->H I Pure Product H->I

Expected Results and Substrate Scope

This method is versatile and accommodates a wide range of amidines, allowing for diverse functionalities at the C2 position of the quinazolinone core.

EntryAmidine (R-C(NH)NH₂) R-groupExpected Product (C2-Substituent)Anticipated Yield (%)
1H- (Formamidine)4(3H)-Quinazolinone85-95
2CH₃- (Acetamidine)2-Methyl-4(3H)-quinazolinone80-90
3Phenyl- (Benzamidine)2-Phenyl-4(3H)-quinazolinone85-95
44-Chlorophenyl-2-(4-Chlorophenyl)-4(3H)-quinazolinone80-90
5Cyclopropyl-2-Cyclopropyl-4(3H)-quinazolinone75-85

Scientific Integrity & Logic: The Rationale Behind the Protocol

  • Expertise & Causality:

    • Choice of Precursor: this compound is selected over anthranilic acid or 2-aminobenzonitrile for this specific transformation because the ester and nitrile groups offer distinct and complementary electrophilic sites, preventing self-condensation and promoting a clean reaction with the chosen binucleophile (amidine).

    • Solvent Selection: Anhydrous DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solubilizes the reagents and intermediates, and possesses a high boiling point, allowing the reaction to be conducted at the elevated temperatures required to overcome the activation energy for both the acylation and cyclization steps.[3]

    • Base and Stoichiometry: Anhydrous potassium carbonate is a mild and effective base for neutralizing the amidine hydrochloride salt in situ. Using at least two equivalents ensures complete neutralization and facilitates the proton transfers during the reaction mechanism. An excess of the amidine (1.2 equiv.) helps to drive the reaction to completion.

  • Trustworthiness & Self-Validation:

    • Reaction Monitoring: TLC is a crucial and straightforward technique to monitor the consumption of the starting material. A co-spot of the starting material and the reaction mixture should always be run to confirm its identity.

    • Product Characterization: The identity and purity of the final product must be rigorously confirmed.

      • ¹H NMR: Expect characteristic aromatic protons in the 7.0-8.5 ppm region. The N-H proton of the quinazolinone ring typically appears as a broad singlet at >10 ppm.

      • IR Spectroscopy: Look for the appearance of a strong C=O stretch (amide) around 1680 cm⁻¹ and the disappearance of the C≡N stretch from the starting material (around 2230 cm⁻¹).

      • Mass Spectrometry: Provides confirmation of the molecular weight of the synthesized compound.

      • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The cyclocondensation of this compound with amidines represents a powerful, efficient, and highly modular strategy for the synthesis of 2-substituted-4(3H)-quinazolinones. This protocol offers significant advantages, including operational simplicity, the use of readily available starting materials, and the ability to generate a wide array of derivatives crucial for screening in drug discovery programs. The insights provided herein should enable researchers, scientists, and drug development professionals to confidently apply this methodology in their synthetic endeavors.

References

The Strategic Role of Ethyl 2-Cyanobenzoate in the Convergent Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Linear Synthesis with Ethyl 2-Cyanobenzoate

In the landscape of modern medicinal chemistry and drug discovery, the demand for molecular diversity and synthetic efficiency is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone of efficient synthesis.[1][2] These reactions offer significant advantages over traditional linear syntheses by minimizing purification steps, reducing solvent waste, and enabling the rapid generation of complex molecular architectures from simple starting materials.

This guide focuses on the strategic application of This compound , a versatile and readily available building block, in the construction of pharmaceutically relevant heterocyclic scaffolds. The unique disposition of an electrophilic ester and a nucleophilic nitrile group on an aromatic ring makes this compound a powerful linchpin in MCRs, particularly for the synthesis of quinazolinones and related fused heterocycles.[3] Quinazolinone-based structures are of significant interest due to their prevalence in a wide array of biologically active compounds and approved drugs.[3]

This document provides an in-depth exploration of the mechanistic rationale behind the use of this compound in MCRs, detailed experimental protocols for key transformations, and insights into the causality of experimental choices to empower researchers in their synthetic endeavors.

The Dual Reactivity of this compound: A Mechanistic Overview

The synthetic utility of this compound in multicomponent reactions stems from the orthogonal reactivity of its two functional groups: the ethyl ester and the cyano (nitrile) group.

  • The Cyano Group as a Latent Amidine: In the presence of a suitable catalyst and reaction partners, the nitrile functionality can undergo nucleophilic attack, often by an amine or an in situ generated imine. This initial addition is a key step in the formation of the pyrimidine ring of the quinazolinone core.

  • The Ester Group as an Electrophilic Handle: The ethyl ester group serves as an efficient intramolecular electrophile. Following the initial reaction at the cyano group, the ester is positioned to undergo cyclization via nucleophilic attack from an intermediate, leading to the formation of the final heterocyclic ring system.

This orchestrated sequence of intermolecular and intramolecular reactions is the hallmark of MCRs involving this compound, allowing for the construction of complex heterocyclic systems with high atom economy.

Featured Multicomponent Reaction: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

A prime example of the utility of this compound is in the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of this compound, an aldehyde, and an amine (or ammonia source).

Reaction Mechanism

The reaction is proposed to proceed through the following key steps:

  • Imine Formation: The aldehyde and the amine (or ammonia) react to form an imine intermediate.

  • Nucleophilic Addition: The cyano group of this compound adds to the electrophilic imine, forming a new C-N bond.

  • Intramolecular Cyclization: The newly formed amino group attacks the proximal ethyl ester, leading to cyclization and the formation of the dihydroquinazolinone ring.

  • Tautomerization: The initial cyclized product tautomerizes to the more stable 2,3-dihydroquinazolin-4(1H)-one.

Visualizing the Pathway: Reaction Mechanism Diagram

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine EtO2C_CN_Ph This compound Adduct Nucleophilic Adduct EtO2C_CN_Ph->Adduct Imine->Adduct Cyclized_Int Cyclized Intermediate Adduct->Cyclized_Int Intramolecular Cyclization Product 2,3-Dihydroquinazolin-4(1H)-one Cyclized_Int->Product Tautomerization

Caption: Proposed mechanism for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using this compound. These protocols are based on established methods for similar transformations and may require optimization for specific substrates.[4]

Protocol 1: General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones

Objective: To synthesize a library of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction.

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Ammonium acetate (2.0 equiv)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 175 mg), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol, 154 mg).

  • Add ethanol (5-10 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C).

  • Stir the reaction at reflux and monitor its progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from 4 to 12 hours depending on the reactivity of the aldehyde.

  • Upon completion of the reaction (disappearance of the limiting reactant), cool the reaction mixture to room temperature.

  • A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 2-aryl-2,3-dihydroquinazolin-4(1H)-one.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Data Presentation: Representative Yields
EntryAromatic AldehydeProductYield (%)
1Benzaldehyde2-Phenyl-2,3-dihydroquinazolin-4(1H)-one85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one92
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one88
42-Naphthaldehyde2-(Naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one82

Yields are based on analogous reactions and are for illustrative purposes. Actual yields may vary.

Visualizing the Workflow: Experimental Protocol Diagram

Protocol_Workflow Start Start Combine_Reagents Combine this compound, Aldehyde, and Ammonium Acetate in Ethanol Start->Combine_Reagents Reflux Heat to Reflux (80 °C) Combine_Reagents->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Cool Cool to Room Temperature Monitor_TLC->Cool Reaction Complete Isolate_Crude Isolate Crude Product (Filtration or Concentration) Cool->Isolate_Crude Purify Purify by Recrystallization Isolate_Crude->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

References

Application Note: Selective Reduction of the Cyano Group in Ethyl 2-Cyanobenzoate to Synthesize Ethyl 2-(Aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedures for the reduction of the cyano moiety in ethyl 2-cyanobenzoate. The primary objective is the chemo-selective synthesis of ethyl 2-(aminomethyl)benzoate, a valuable primary amine intermediate in pharmaceutical and materials science research. We will explore multiple methodologies, focusing on the critical challenge of selectively reducing the nitrile without affecting the labile ester functional group. This document provides an in-depth analysis of reagent choice, detailed step-by-step protocols, and the underlying chemical principles, designed for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Chemoselectivity

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis.[1] The target molecule, ethyl 2-(aminomethyl)benzoate, contains two reducible functional groups: a cyano group and an ethyl ester. The central challenge lies in achieving chemo-selectivity—reducing the nitrile to an aminomethyl group while preserving the ester. A non-selective reagent would lead to the formation of (2-(aminomethyl)phenyl)methanol, a different chemical entity resulting from the reduction of both groups.

This guide evaluates three distinct approaches to this synthesis, each employing a different class of reducing agent. We will compare a highly selective catalytic method, a chemo-specific borane reduction, and a powerful, non-selective hydride reduction to illustrate the importance of reagent choice in achieving the desired molecular target.

G cluster_start Starting Material cluster_reagents Reduction Pathways cluster_products Potential Products SM This compound Selective Selective Reduction (e.g., Raney Ni, BH3) SM->Selective Preserves Ester NonSelective Non-Selective Reduction (e.g., LiAlH4) SM->NonSelective Reduces Ester Desired Desired Product: Ethyl 2-(aminomethyl)benzoate Selective->Desired Side Side Product: (2-(aminomethyl)phenyl)methanol NonSelective->Side

Caption: Logical workflow for the reduction of this compound.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is paramount. Below is a summary of the methods detailed in this guide, highlighting their key characteristics.

MethodReagent SystemSelectivity (Nitrile vs. Ester)Key AdvantagesKey Disadvantages
A: Catalytic Transfer Hydrogenation Raney® Nickel, 2-Propanol, KOHExcellentAvoids pressurized H₂ gas; mild conditions; cost-effective.Raney Ni is pyrophoric and requires careful handling.
B: Borane Reduction Borane-THF Complex (BH₃•THF)ExcellentHigh chemo-selectivity; commercially available reagent.Borane reagents are moisture-sensitive; requires inert atmosphere.
C: Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)PoorExtremely powerful and fast; reduces most polar functional groups.Non-selective (reduces both nitrile and ester); pyrophoric reagent with hazardous work-up.[2]

Protocol 1: Catalytic Transfer Hydrogenation with Raney® Nickel

This protocol leverages the ability of Raney Nickel to catalyze the transfer of hydrogen from a donor molecule (2-propanol) to the nitrile.[3] This method is highly effective for reducing nitriles to primary amines and avoids the need for high-pressure hydrogenation equipment.[3] The addition of a base like KOH is crucial for achieving high yields of the primary amine.[3]

3.1. Principle and Rationale

Raney Nickel is a high-surface-area nickel catalyst that readily adsorbs hydrogen. In this system, 2-propanol serves as the hydrogen source, being oxidized to acetone in the process. The reaction proceeds through an intermediate imine, which is further reduced to the primary amine.[4] Using a protic solvent and catalyst system is a well-established method for nitrile hydrogenation.[5]

3.2. Materials and Equipment

  • This compound

  • Raney® Nickel (50% slurry in water)

  • 2-Propanol (anhydrous)

  • Potassium Hydroxide (KOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for work-up and filtration

3.3. Detailed Step-by-Step Procedure

  • Catalyst Preparation : In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 0.5 g) with oxygen-free distilled water (3 x 15 mL) and then with anhydrous 2-propanol (3 x 15 mL) to remove water.[5] Caution: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. Always keep it covered with solvent.

  • Reaction Setup : To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g, 28.5 mmol), 2-propanol (100 mL), and potassium hydroxide (0.4 g, 7.1 mmol).

  • Catalyst Addition : Carefully add the washed Raney® Nickel to the reaction flask under a gentle stream of nitrogen.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 82°C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-8 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the filter cake to dry. Immediately quench the filter cake with copious amounts of water.

    • Remove the solvent (2-propanol and acetone) from the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 2-(aminomethyl)benzoate.

  • Purification : The crude product can be purified by column chromatography on silica gel if necessary.

3.4. Safety Precautions

  • Raney Nickel is highly pyrophoric and must be handled with extreme care. [6] Never allow the catalyst to become dry and exposed to air. Ensure all transfers are done under a solvent or an inert atmosphere.

  • The reaction generates acetone as a byproduct; ensure adequate ventilation.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.[7]

Protocol 2: Chemo-selective Borane Reduction

Borane reagents, such as borane-tetrahydrofuran complex (BH₃•THF), are excellent for reducing nitriles while being largely unreactive towards esters, making them ideal for this transformation.[8][9]

4.1. Principle and Rationale

The boron atom in BH₃ is electrophilic and coordinates to the nitrogen of the cyano group. This is followed by the intramolecular transfer of hydride ions from boron to the carbon atom of the nitrile. Stepwise reduction first forms an N-borylimine intermediate, which is then further reduced to a borazine-amine adduct. An acidic work-up hydrolyzes this adduct to liberate the primary amine.[10]

4.2. Materials and Equipment

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 3 M aqueous solution

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Addition funnel

  • Inert gas line (Nitrogen or Argon)

4.3. Detailed Step-by-Step Procedure

  • Reaction Setup : Assemble a dry three-neck flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

  • Reagent Addition : Charge the flask with this compound (e.g., 5.0 g, 28.5 mmol) dissolved in anhydrous THF (50 mL).

  • Cooling : Cool the solution to 0°C using an ice-water bath.

  • Borane Addition : Slowly add the 1.0 M solution of BH₃•THF (approx. 60 mL, 60 mmol, ~2.1 equivalents) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 5°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring : Check for the completion of the reaction by TLC.

  • Work-up :

    • Cool the reaction mixture back to 0°C.

    • Very slowly and carefully, quench the reaction by the dropwise addition of 3 M HCl (50 mL). Vigorous hydrogen gas evolution will occur.

    • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.

    • Cool to room temperature and basify the aqueous layer to pH > 10 by the slow addition of 10% NaOH solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify by silica gel chromatography as needed.

4.4. Safety Precautions

  • BH₃•THF is moisture-sensitive and can release flammable hydrogen gas upon contact with water or protic solvents.[8] All operations must be conducted under an inert atmosphere using anhydrous solvents and dry glassware.

  • The quenching process is highly exothermic and releases hydrogen gas. Perform it slowly in a well-ventilated fume hood.

Protocol 3: Non-Selective Reduction with Lithium Aluminum Hydride (LAH)

This protocol is provided for illustrative purposes to demonstrate a non-selective reduction. Lithium aluminum hydride (LAH) is a potent reducing agent that will reduce both the nitrile and the ester group, yielding (2-(aminomethyl)phenyl)methanol.[11][12]

5.1. Principle and Rationale

LAH is a powerful source of nucleophilic hydride (H⁻) ions. It will attack both the electrophilic carbon of the nitrile and the carbonyl carbon of the ester. The reaction with the nitrile proceeds via an intermediate imine salt, which is further reduced to the amine.[11][13] The ester is reduced to a primary alcohol.

G cluster_workflow General Synthesis Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reagent Addition & Reaction Setup->Reaction Quench 3. Quenching (Careful!) Reaction->Quench Workup 4. Aqueous Work-up & Extraction Quench->Workup Purify 5. Purification & Analysis Workup->Purify

Caption: A generalized workflow for chemical synthesis and reduction.

5.2. Materials and Equipment

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, 15% aqueous NaOH, Anhydrous MgSO₄ (for Fieser work-up)

  • Rochelle's salt (Sodium potassium tartrate), optional for work-up[14]

  • Three-neck round-bottom flask, addition funnel, condenser

  • Inert gas line (Nitrogen or Argon)

5.3. Detailed Step-by-Step Procedure

  • Reaction Setup : Assemble and flame-dry a three-neck flask with a stir bar, reflux condenser, and an addition funnel under a nitrogen atmosphere.

  • LAH Suspension : Carefully add LiAlH₄ (e.g., 2.2 g, 57.0 mmol, ~2.0 eq) to 75 mL of anhydrous THF in the flask. Cool the suspension to 0°C.

  • Substrate Addition : Dissolve this compound (5.0 g, 28.5 mmol) in 50 mL of anhydrous THF and add it to the addition funnel. Add the solution dropwise to the stirred LAH suspension, maintaining the temperature below 5°C.[15]

  • Reaction : After addition, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Monitoring : Monitor by TLC until the starting material is consumed.

  • Work-up (Fieser Method) :[15][16]

    • Cool the reaction mixture to 0°C in an ice bath.

    • CAUTION: HIGHLY EXOTHERMIC, H₂ EVOLUTION. Slowly and sequentially add the following reagents dropwise with vigorous stirring:

      • 2.2 mL of Water

      • 2.2 mL of 15% aqueous NaOH

      • 6.6 mL of Water

    • Remove the cooling bath and stir the resulting granular white precipitate for 30 minutes.

    • Add anhydrous MgSO₄ and stir for another 15 minutes.

    • Filter the solids through Celite® and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude (2-(aminomethyl)phenyl)methanol.

  • Purification : Purify by column chromatography or crystallization.

5.4. Safety Precautions

  • Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive solid. [7][17] It can ignite in moist air and reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7][18] It must be handled under a strict inert atmosphere.[17][19]

  • The quenching procedure is extremely hazardous and must be performed with extreme caution, behind a blast shield, and with appropriate fire extinguishing material (Class D extinguisher or dry sand) readily available.[7]

  • LAH is corrosive and can cause severe burns upon skin contact.[15][17] Always wear a fire-retardant lab coat, safety glasses, and impervious gloves.[7][17]

Conclusion

The successful synthesis of ethyl 2-(aminomethyl)benzoate hinges on the chemo-selective reduction of the cyano group in the presence of an ester. This guide demonstrates that Catalytic Transfer Hydrogenation (Protocol 1) and Borane Reduction (Protocol 2) are highly effective and selective methods for achieving this transformation. In contrast, the use of a powerful hydride agent like LiAlH₄ (Protocol 3) leads to the non-selective reduction of both functional groups. The choice of methodology should be guided by the desired final product, available equipment, and safety considerations. For the specific target of this application note, Protocols 1 and 2 are the recommended pathways.

References

Application Notes & Protocols: The Strategic Utility of Ethyl 2-Cyanobenzoate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of a synthetic campaign. Ethyl 2-cyanobenzoate is a deceptively simple aromatic compound, yet it represents a powerful and versatile scaffold for the construction of complex, biologically active molecules.[1] Its strategic value lies in the ortho-disposition of two key functional groups: an electrophilic ester and a nitrile group. This unique arrangement provides a latent reactivity profile, enabling elegant and often high-yield cyclization reactions to form fused heterocyclic systems that are prevalent in numerous approved drugs and clinical candidates.

The proximity of the ester and nitrile functionalities allows for sequential or one-pot reactions with dinucleophiles, most notably hydrazine and its derivatives. This reactivity is the cornerstone of its application, primarily leading to the formation of the phthalazinone core, a privileged scaffold in medicinal chemistry known for its association with a wide range of biological activities, including kinase inhibition and anti-inflammatory effects.[2][3]

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple reaction schemes to elucidate the underlying mechanistic principles and provide detailed, field-proven protocols for researchers.

Compound Property Value Reference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Physical Form Solid
Melting Point 63-67 °C[4]
CAS Number 6525-45-7[4][5]
SMILES String CCOC(=O)c1ccccc1C#N

Core Application: Synthesis of the Phthalazinone Scaffold

The reaction between this compound and hydrazine hydrate is the most fundamental and powerful transformation of this substrate. It provides a direct and efficient entry into the 1(2H)-phthalazinone heterocyclic system.

Mechanistic Rationale

The causality of this reaction is a classic example of intramolecular cyclization driven by the strategic placement of functional groups. The process can be dissected into two key steps:

  • Nucleophilic Acyl Substitution: The more nucleophilic terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester group. This is the initial intermolecular step, leading to the formation of a 2-cyanobenzohydrazide intermediate after the elimination of ethanol.

  • Intramolecular Cyclization: The terminal -NH₂ group of the newly formed hydrazide then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This favored 6-exo-dig cyclization results in the formation of a six-membered ring. A subsequent tautomerization of the resulting imine yields the thermodynamically stable aromatic phthalazinone ring.

Heating the reaction mixture is crucial as it provides the necessary activation energy for both the initial substitution (especially for ethanol elimination) and the subsequent intramolecular attack on the relatively stable nitrile group.

Visualization: Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Acyl Substitution cluster_1 Step 2: Intramolecular Cyclization A This compound C Tetrahedral Intermediate A->C + H₂N-NH₂ B Hydrazine Hydrate B->C D 2-Cyanobenzohydrazide C->D - EtOH E Cyclization Intermediate D->E Heat (Δ) (6-exo-dig) F Phthalazinone E->F Tautomerization

Caption: Mechanism of Phthalazinone Synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-1(2H)-phthalazinone

This protocol details the synthesis of a representative phthalazinone derivative. The choice of phenylhydrazine instead of hydrazine hydrate directly installs a phenyl group at the 2-position of the final product, a common strategy to explore structure-activity relationships (SAR).

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Ethanol (or Dioxane), anhydrous

  • Glacial Acetic Acid (catalytic amount, optional)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 10-15 mL per gram of starting material).

  • Add phenylhydrazine (1.1 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.

  • Optional but recommended: Add a few drops of glacial acetic acid to catalyze the initial hydrazone formation.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum to obtain the 4-phenyl-1(2H)-phthalazinone. Further purification can be achieved by recrystallization from ethanol if necessary.

Self-Validation & Trustworthiness:

  • Expected Outcome: A white to off-white crystalline solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The IR spectrum should show a characteristic C=O stretch (approx. 1650-1670 cm⁻¹) and an N-H stretch (if using hydrazine hydrate).

  • Troubleshooting: If the reaction does not go to completion, consider increasing the reaction time or using a higher-boiling solvent like dioxane. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with a non-polar solvent like hexane or purified by column chromatography.

Advanced Applications: Derivatization for Bioactive Scaffolds

The true power of this compound lies not just in the initial formation of the phthalazinone core, but in the subsequent functionalization of this scaffold to generate diverse libraries of compounds for biological screening. A common and highly effective strategy involves the synthesis of triazolo[3,4-a]phthalazines, a class of compounds with significant therapeutic interest.[6]

Synthetic Workflow for Triazolo[3,4-a]phthalazines

This workflow transforms the simple phthalazinone into a more complex, fused tricyclic system.

  • Chlorination: The initial phthalazinone is converted to a 1-chlorophthalazine intermediate. This is a critical step that transforms the lactam oxygen into a good leaving group (chloride), activating the position for subsequent nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) are typically used for this transformation.

  • Nucleophilic Substitution & Cyclization: The 1-chlorophthalazine is then reacted with a hydrazide (e.g., benzohydrazide). The reaction proceeds via an initial SNAr (Nucleophilic Aromatic Substitution) reaction where the hydrazine nitrogen displaces the chloride. The intermediate then undergoes a spontaneous intramolecular cyclization, driven by the attack of the other nitrogen onto the imine carbon, followed by dehydration to form the stable, aromatic triazole ring.

Visualization: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Scaffold Derivatization A This compound B Phthalazinone Core A->B + Hydrazine Reflux C 1-Chlorophthalazine Intermediate B->C + POCl₃ Heat D Triazolo[3,4-a]phthalazine C->D + R-CONHNH₂ Reflux

Caption: Workflow for Triazolo[3,4-a]phthalazine Synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-[2][4][7]triazolo[3,4-a]phthalazine

This protocol outlines the two-step derivatization from the phthalazinone core.

Step A: Synthesis of 1-Chlorophthalazine

Materials:

  • 1(2H)-Phthalazinone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq, used as reagent and solvent)

  • N,N-Dimethylaniline (catalytic amount)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser, add 1(2H)-phthalazinone (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) followed by a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approx. 105 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step B: Synthesis of 3-Phenyl-[2][6]triazolo[3,4-a]phthalazine

Materials:

  • 1-Chlorophthalazine (1.0 eq)

  • Benzohydrazide (1.1 eq)

  • n-Butanol or Xylene

Procedure:

  • To a round-bottom flask, add 1-chlorophthalazine (1.0 eq), benzohydrazide (1.1 eq), and n-butanol.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product usually precipitates from the solution.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • Dry the solid under vacuum to yield the final product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Conclusion

This compound serves as an exemplary starting material for the synthesis of bioactive molecules, primarily through its efficient conversion to the phthalazinone scaffold. The strategic ortho positioning of its ester and nitrile groups facilitates a robust and high-yielding cyclization reaction with hydrazine derivatives. Furthermore, the resulting phthalazinone core is not an endpoint but a versatile intermediate, readily amenable to further derivatization to construct complex fused heterocyclic systems like triazolophthalazines. The protocols and mechanistic insights provided herein demonstrate the reliability and strategic advantage of incorporating this compound into synthetic campaigns aimed at the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Purification of crude Ethyl 2-cyanobenzoate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Ethyl 2-cyanobenzoate via recrystallization. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this critical purification step. My approach is to move beyond simple procedural lists, providing causal explanations for experimental choices to empower you to troubleshoot effectively.

Overview: The Rationale of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. Its efficacy hinges on the principle of differential solubility: a carefully chosen solvent should dissolve the target compound and its impurities at an elevated temperature but exhibit significantly lower solubility for the target compound upon cooling.[1][2] As a saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Soluble impurities, ideally present in lower concentrations, remain in the cold solvent (the "mother liquor").[2]

This compound is a solid at room temperature with a reported melting point in the range of 63-68 °C.[3] This physical property is a critical consideration when selecting a solvent system to avoid common pitfalls such as "oiling out."

Core Experimental Workflow

The following diagram outlines the fundamental steps of a successful single-solvent recrystallization process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B C Heat solution to boiling to fully dissolve solid B->C D Presence of insoluble impurities? C->D E Perform hot gravity filtration D->E Yes F Allow solution to cool slowly to room temp. D->F No E->F G Cool further in an ice bath F->G H Collect crystals via vacuum filtration G->H I Wash crystals with minimal ice-cold solvent H->I J Dry crystals thoroughly I->J

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common issues encountered during the recrystallization of this compound.

Question 1: My product is separating as an oily liquid instead of solid crystals. What is "oiling out" and how can I prevent it?

Answer: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[4][5] This is highly undesirable because the oil is essentially a liquid form of the impure compound, which traps impurities and prevents effective purification.[5] When this oil eventually solidifies, it does so without the selective lattice formation that excludes impurities.[6]

Causality & Solutions:

  • High Supersaturation: The solution is cooled too rapidly, or the initial concentration is too high. The system relieves this high supersaturation through the kinetically faster process of liquid-liquid phase separation rather than the more ordered process of solid nucleation.[4]

    • Solution: Reheat the solution to dissolve the oil, add a small amount (5-10%) of additional hot solvent to reduce the concentration, and allow it to cool much more slowly. Insulating the flask can promote gradual cooling.[7]

  • Melting Point vs. Solvent Boiling Point: A primary cause of oiling out is when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[6] The compound dissolves in the hot solvent, but upon cooling, it attempts to separate at a temperature where it is thermodynamically more stable as a liquid than a solid. The melting point of this compound is ~63-68 °C.[3] Using a solvent that boils significantly above this temperature is a major risk factor.

    • Solution: Choose a solvent with a boiling point lower than the melting point of your compound. Refer to the solvent selection table below.

  • High Impurity Load: A high concentration of impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.[6][8]

    • Solution: If possible, perform a preliminary purification step (e.g., a simple column filtration) to remove gross impurities before attempting recrystallization. Alternatively, multiple recrystallizations may be necessary.[6]

Question 2: After cooling the solution, even in an ice bath, no crystals have formed. What should I do?

Answer: The failure of crystals to form from a clear solution indicates that the solution is either not saturated or it is supersaturated.[7] A supersaturated solution contains more dissolved solute than it theoretically should at that temperature and requires a nucleation event to initiate crystallization.[2]

Solutions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[7][9] This action can release microscopic shards of glass that serve as nucleation sites for crystal growth.[9]

  • Seeding: If you have a small crystal of pure this compound, add it to the cold solution. This "seed crystal" provides a perfect template for other molecules to deposit onto, initiating crystallization.[4][7]

  • Reduce Solvent Volume: It is possible you used too much solvent, and the solution is not yet saturated even when cold.[7][10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.[10]

  • Introduce an Anti-Solvent (Two-Solvent Method): If working with a single solvent fails, you can add a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the first solvent. Add the anti-solvent dropwise to the cold solution until persistent cloudiness appears, then add a drop or two of the original solvent to clarify. This brings the solution to its saturation point.

Question 3: My final yield is extremely low. What are the common sources of product loss?

Answer: While a 100% yield is impossible because some product will always remain dissolved in the mother liquor, several procedural errors can drastically reduce recovery.[1]

Common Causes of Low Yield:

  • Using an Excessive Amount of Solvent: This is the most frequent cause of poor yield.[1][7] The more solvent used, the more product will remain dissolved in it after cooling. The goal is to create a saturated solution at the solvent's boiling point, using the absolute minimum volume of hot solvent necessary.[2]

  • Premature Crystallization During Hot Filtration: If you filter a hot, saturated solution, it can cool as it passes through the funnel, causing crystals to form on the filter paper. These are often discarded with the insoluble impurities.

    • Solution: Use a small excess of hot solvent (an extra 5-10%) before hot filtration to keep the compound dissolved. Use a stemless funnel and keep the filtration apparatus hot.[5]

  • Insufficient Cooling: The lower the final temperature, the lower the solubility of your compound, and the higher the recovery. Ensure you cool the flask in an ice-water bath for an adequate amount of time (at least 15-20 minutes) after it has reached room temperature.[1]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away with the filtrate.[2] Use a minimal amount of ice-cold solvent for rinsing.

Question 4: My purified crystals are still yellow/brown. How can I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugated systems. They can be effectively removed by using activated charcoal.

Procedure:

  • Dissolve the crude solid in the appropriate amount of hot solvent.

  • Cool the solution slightly from the boiling point to prevent violent frothing.

  • Add a very small amount of activated charcoal (a microspatula tip is often sufficient). Be aware that adding too much will adsorb your product as well as the impurities.

  • Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[5] The resulting filtrate should be colorless. Proceed with the cooling and crystallization steps.

Troubleshooting Decision Tree

The following diagram provides a logical pathway for addressing common recrystallization problems.

Troubleshooting_Tree Start Problem during recrystallization? OilingOut Product separates as an oil? Start->OilingOut NoCrystals No crystals form on cooling? Start->NoCrystals LowYield Yield is very low? Start->LowYield OilingSol1 Reheat, add more solvent, cool slowly OilingOut->OilingSol1 Yes OilingSol2 Change to a lower-boiling solvent OilingOut->OilingSol2 Yes NoCrystalsSol1 Scratch inner wall of flask NoCrystals->NoCrystalsSol1 Yes NoCrystalsSol2 Add a seed crystal NoCrystals->NoCrystalsSol2 Yes NoCrystalsSol3 Boil off some solvent and re-cool NoCrystals->NoCrystalsSol3 Yes LowYieldCause1 Used too much solvent? LowYield->LowYieldCause1 Yes LowYieldCause2 Washed with too much/warm solvent? LowYield->LowYieldCause2 Yes LowYieldCause3 Crystals lost during hot filtration? LowYield->LowYieldCause3 Yes

Caption: Decision tree for troubleshooting common issues.

Data & Protocols

Solvent Selection

The ideal solvent should dissolve this compound poorly at low temperatures but very well at high temperatures. Given the compound's structure (an aromatic ester with a polar nitrile group), moderately polar solvents are a good starting point. Crucially, the solvent's boiling point should ideally be below the compound's melting point of ~63-68 °C.

SolventBoiling Point (°C)PolarityComments
Isopropanol 82Polar ProticGood starting choice. BP is above MP, so oiling out is a risk. Use with care.
Ethanol 78Polar ProticSimilar to isopropanol, risk of oiling out exists.[1]
Methanol 65Polar ProticGood candidate. Boiling point is near the melting point, reducing oiling risk.
Water 100Very PolarCompound is likely insoluble. Can be used as an anti-solvent with alcohols.[5][9]
Hexane 69Non-polarCompound likely has low solubility. Could be a good anti-solvent with a more polar solvent.[11]
Ethyl Acetate 77Polar AproticMight be too good a solvent (high solubility even when cold), leading to low recovery.
Toluene 111Non-polarAvoid. Boiling point is much higher than the compound's melting point.

Note: A mixed solvent system, such as Ethanol/Water or Isopropanol/Water, is often effective. In this case, dissolve the compound in the minimum amount of hot alcohol, then add hot water dropwise until the solution becomes faintly cloudy, then add a drop of alcohol to clarify before cooling.[5]

Detailed Recrystallization Protocol (Single Solvent: Methanol)
  • Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 20-30 mL of methanol on a hot plate. Do not use a Bunsen burner.

  • Dissolution: Using a Pasteur pipette, add the hot methanol to the Erlenmeyer flask in small portions (1-2 mL at a time). Swirl the flask on the hot plate after each addition. Continue adding just enough hot methanol until all the solid has dissolved.[9]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool for a minute, add a microspatula tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • Hot Filtration (If Necessary): If charcoal or other insoluble material is present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper. Rinse the original flask with a small amount of hot methanol and pass this through the filter as well.

  • Crystallization: Cover the flask with a watch glass and set it on a cork ring or benchtop to cool slowly and undisturbed to room temperature.[9] Slow cooling is critical for the formation of large, pure crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product.[9]

  • Isolation: Set up a Büchner funnel for vacuum filtration.[1] Wet the filter paper with a few drops of ice-cold methanol to seal it. Swirl the crystal slurry in the flask and pour it into the funnel with the vacuum applied. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum disconnected, add a minimal amount (~2-3 mL) of ice-cold methanol to wash the crystals.[2] After about 30 seconds, reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and help them dry. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

References

Technical Support Center: Column Chromatography of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of Ethyl 2-cyanobenzoate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful and efficient purification of this compound.

Introduction to Chromatographic Purification of this compound

This compound is a moderately polar aromatic compound containing both an ester and a nitrile functional group.[1][2] Its purification via column chromatography is a standard yet critical step in many synthetic routes. The success of this separation hinges on the careful selection of the stationary and mobile phases, proper column packing, and an understanding of the potential challenges that may arise. This guide will walk you through these aspects, providing practical, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[3] It is crucial to use silica gel with a consistent particle size to ensure a well-packed column and optimal separation.

Q2: Which mobile phase system is a good starting point for the purification of this compound?

A mixture of n-hexane and ethyl acetate is a highly versatile and recommended mobile phase for the chromatography of this compound.[4][5] A good starting point for developing your separation method is to perform Thin Layer Chromatography (TLC) with varying ratios of these solvents to determine the optimal polarity for separation.

Q3: How do I determine the optimal mobile phase ratio using TLC?

To find the ideal solvent system, spot your crude this compound mixture on a TLC plate and develop it in chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from any impurities.[6] A lower Rf value indicates stronger binding to the silica and slower movement up the plate, while a higher Rf suggests weaker binding and faster movement.

Q4: What are the potential impurities I should be trying to separate from this compound?

The synthesis of this compound from phthalic acid monoamide and ethanol in the presence of p-toluenesulfonyl chloride and pyridine can lead to several impurities.[1] These may include:

  • Unreacted phthalic acid monoamide (more polar)

  • Ethanol (highly polar, usually removed during workup)

  • Pyridine (basic, can be removed with an acidic wash)

  • p-Toluenesulfonic acid derivatives (polar)

  • Potential by-products from side reactions

Q5: Is this compound stable on silica gel?

While nitriles can interact with the silanol groups on the silica surface, this compound is generally stable under standard chromatography conditions.[7] However, prolonged exposure to acidic silica gel could potentially lead to the hydrolysis of the ester group to the corresponding carboxylic acid. To mitigate this, it is advisable not to let the compound sit on the column for an extended period.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound and provides step-by-step solutions.

Problem 1: Poor separation of this compound from impurities.

  • Cause A: Inappropriate mobile phase polarity. If the solvent system is too polar, your compound and impurities will elute too quickly and close together. If it's not polar enough, they will move too slowly or not at all.

    • Solution: Re-optimize your mobile phase using TLC.[5][8] If your spots are too high on the TLC plate (high Rf), decrease the polarity of your mobile phase (increase the proportion of hexane). If your spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).

  • Cause B: Column overloading. Applying too much sample to the column can lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Cause C: Improperly packed column. Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and result in poor separation.

    • Solution: Ensure your column is packed uniformly. Both dry packing and slurry packing methods can be effective if done carefully. Gently tapping the side of the column during packing can help settle the silica gel into a uniform bed.[9]

Problem 2: The product is eluting with a long "tail".

  • Cause: This is often due to interactions between the polar functional groups of this compound and the acidic silanol groups on the silica gel surface.

    • Solution:

      • Increase the polarity of the mobile phase once the product starts to elute. This can help to move the compound off the column more quickly and reduce tailing.

      • Add a small amount of a slightly more polar, neutral solvent to your mobile phase, such as a small percentage of dichloromethane or tert-butyl methyl ether, to disrupt the strong interactions causing the tailing.

Problem 3: The product is not coming off the column.

  • Cause A: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of your eluent. You can do this in a stepwise fashion, for example, by moving from 10% ethyl acetate in hexane to 20%, then 30%, and so on.

  • Cause B: Compound decomposition on the column. While less likely for this compound, some compounds can be unstable on silica gel.

    • Solution: Before running a large-scale column, you can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.

Problem 4: Cracks or channels appear in the silica bed during the run.

  • Cause: This is often due to the silica gel swelling or shrinking as the polarity of the mobile phase changes, or from running the column dry.

    • Solution:

      • Always keep the top of the silica bed covered with solvent. Never let the column run dry.

      • If performing a gradient elution, change the solvent composition gradually. Abrupt changes in polarity can cause the silica bed to crack.

Recommended Starting Conditions

The following table provides a starting point for the purification of this compound. These conditions should be optimized for your specific crude mixture using TLC.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (TLC) Start with 8:2 Hexane:Ethyl Acetate
Mobile Phase (Column) Based on optimal TLC separation (aim for Rf ≈ 0.2-0.4)
Loading Technique Dry loading is often preferred for solid samples to ensure a narrow starting band. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then carefully add this to the top of the column.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation Problem Column Chromatography Issue (e.g., Poor Separation, Tailing, No Elution) CheckTLC Review TLC Data (Rf, Spot Shape, Separation) Problem->CheckTLC CheckPacking Inspect Column (Cracks, Channels) Problem->CheckPacking CheckLoading Evaluate Sample Load Problem->CheckLoading OptimizeSolvent Adjust Mobile Phase Polarity CheckTLC->OptimizeSolvent Poor Separation or Tailing RepackColumn Repack Column Carefully CheckPacking->RepackColumn Visible Defects ReduceLoad Decrease Sample Amount CheckLoading->ReduceLoad Overloaded GradientElution Consider Gradient Elution OptimizeSolvent->GradientElution Complex Mixture

Caption: A troubleshooting workflow for common issues in the column chromatography of this compound.

References

Technical Support Center: Optimizing Reaction Yield for Ethyl 2-Cyanobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you can make informed decisions in your experimental design.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The introduction of the cyano group onto the benzene ring ortho to an ethyl ester presents unique challenges. Several classical and modern synthetic routes are available, each with its own set of advantages and potential pitfalls. The most common strategies start from either ethyl 2-halobenzoates or ethyl 2-aminobenzoate. These include the Rosenmund-von Braun reaction, modern transition-metal-catalyzed cyanations (e.g., using Palladium or Copper), and the Sandmeyer reaction.[1][2]

Choosing the correct pathway and optimizing the reaction conditions are critical for achieving high yields and purity. This guide will provide detailed protocols and a comprehensive troubleshooting section to address the specific issues you may encounter.

Choosing Your Synthetic Pathway

The selection of a synthetic route depends heavily on the available starting materials, required scale, functional group tolerance, and safety considerations regarding cyanide sources. Below is a decision-making workflow to help you select the most appropriate method.

Synthetic_Pathway_Decision_Tree cluster_halide From Ethyl 2-Halobenzoate cluster_amine From Ethyl 2-Aminobenzoate Start What is your starting material? ArylHalide Ethyl 2-Halobenzoate (Br, I, or Cl) Start->ArylHalide ArylAmine Ethyl 2-Aminobenzoate (Ethyl Anthranilate) Start->ArylAmine Pd_Catalysis Palladium-Catalyzed Cyanation ArylHalide->Pd_Catalysis Need mild conditions & broad functional group tolerance? Cu_Catalysis Copper-Catalyzed Cyanation (Rosenmund-von Braun) ArylHalide->Cu_Catalysis Cost-sensitive & using traditional methods? Sandmeyer Sandmeyer Reaction ArylAmine->Sandmeyer Standard route from amine Details_Pd Details_Pd Pd_Catalysis->Details_Pd Details: - Milder Conditions (rt to 110°C) - Lower catalyst loadings - Tolerates various functional groups Details_Cu Details_Cu Cu_Catalysis->Details_Cu Details: - Can require high temps (150-250°C) - Stoichiometric CuCN in classic method - Modern methods are catalytic & milder Details_Sandmeyer Details_Sandmeyer Sandmeyer->Details_Sandmeyer Details: - Diazotization step is crucial - Requires careful temperature control - Uses CuCN

Caption: Decision workflow for selecting a synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound.

Q1: My palladium-catalyzed cyanation of ethyl 2-bromobenzoate gives a low yield or fails completely. What are the common causes?

A1: Palladium-catalyzed cyanations are powerful but sensitive reactions. Failure is often traced back to catalyst deactivation or suboptimal reaction conditions.

Root Causes & Solutions:

  • Catalyst Poisoning by Cyanide: This is the most common issue. Cyanide ions can irreversibly bind to the palladium center, poisoning the catalyst and halting the catalytic cycle.[3]

    • Solution: Use a cyanide source with low free cyanide concentration. Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN because its covalent nature results in a slower release of cyanide ions, minimizing catalyst poisoning.[4] Alternatively, non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used.[3]

  • Inactive Catalyst/Ligand: The choice of palladium source and ligand is crucial.

    • Solution: Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., dppf, XPhos) are of high quality and properly stored. The ligand protects the palladium center and facilitates the catalytic cycle. Using a pre-formed catalyst complex can sometimes improve reproducibility.

  • Presence of Water or Oxygen: These reactions are typically sensitive to air and moisture.

    • Solution: Use anhydrous solvents and degas the reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 20-30 minutes). Assemble the reaction under an inert atmosphere (N₂ or Ar).

  • Incorrect Solvent or Temperature: The solvent polarity and reaction temperature significantly impact reaction rates.

    • Solution: Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used.[3][4] The optimal temperature can range from room temperature to 120°C depending on the specific catalyst system and substrate reactivity.[5][6] If the reaction is sluggish, a modest increase in temperature may be beneficial.

Troubleshooting Workflow: Palladium-Catalyzed Cyanation

Troubleshooting_Pd_Cyanation cluster_reagents Reagent Checks cluster_inertness Atmosphere Checks cluster_conditions Condition Checks Start Low/No Yield in Pd-Catalyzed Cyanation Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Inertness 2. Confirm Inert Atmosphere Start->Check_Inertness Check_Conditions 3. Review Reaction Conditions Start->Check_Conditions Cyanide Is Cyanide Source appropriate? (e.g., Zn(CN)₂ vs KCN) Check_Reagents->Cyanide Catalyst Is Pd catalyst/ligand active? (Freshly opened? Stored properly?) Check_Reagents->Catalyst Solvent Is solvent anhydrous? Check_Reagents->Solvent Degassing Was solvent properly degassed? Check_Inertness->Degassing Inert_Gas Was reaction set up under N₂/Ar? Check_Inertness->Inert_Gas Temp Is temperature optimal? (Consider increasing) Check_Conditions->Temp Time Is reaction time sufficient? Check_Conditions->Time

Caption: Troubleshooting workflow for failed Pd-catalyzed cyanation.

Q2: I'm performing a Rosenmund-von Braun reaction with ethyl 2-bromobenzoate, but the reaction is very slow and the yield is poor. How can I improve it?

A2: The classical Rosenmund-von Braun reaction is notorious for requiring harsh conditions (high temperatures of 150-250°C and stoichiometric copper(I) cyanide), which can be incompatible with many functional groups and lead to side products.[7][8]

Root Causes & Solutions:

  • High Reaction Temperature: The high temperatures required can lead to decomposition of the starting material or product.

    • Solution: Modern modifications of this reaction allow for significantly lower temperatures. The addition of a ligand, such as L-proline or N,N'-dimethylethylenediamine, can promote the reaction at temperatures as low as 80-120°C.[8][9]

  • Poor Solubility/Reactivity: The heterogeneous nature of the reaction with insoluble CuCN can limit the reaction rate. Aryl bromides are also less reactive than aryl iodides.[9]

    • Solution 1 (Solvent): Use a high-boiling polar aprotic solvent like DMF, NMP, or pyridine to improve the solubility of the copper salts.[7]

    • Solution 2 (Domino Reaction): For aryl bromides, a "domino" halide exchange-cyanation can be highly effective. This involves adding a catalytic amount of an iodide salt (e.g., KI). The aryl bromide is converted in situ to the more reactive aryl iodide, which then undergoes cyanation. This approach, catalyzed by CuI with a diamine ligand, can proceed efficiently at around 110°C in a non-polar solvent like toluene.[9][10]

  • Product Purification Issues: The use of stoichiometric copper and high-boiling polar solvents can make product isolation difficult.[7][10]

    • Solution: Employing a catalytic copper system in a non-polar solvent like toluene simplifies workup, as the product can be more easily extracted.[10]

Optimized Conditions for Copper-Catalyzed Cyanation of Ethyl 2-Bromobenzoate

ParameterClassical R-vBModern Catalytic (Buchwald)[9][10]
Copper Source CuCN (stoichiometric)CuI (10 mol%)
Cyanide Source CuCNNaCN (1.2 equiv)
Ligand NoneN,N'-dimethylethylenediamine (1.0 equiv)
Additive NoneKI (20 mol%)
Solvent Pyridine, DMF, NMPToluene
Temperature 150 - 250 °C110 - 130 °C
Yield Variable, often lowHigh
Q3: My Sandmeyer reaction with ethyl anthranilate is producing a lot of tar and side products. What is going wrong?

A3: The Sandmeyer reaction involves the formation of a diazonium salt, which is highly reactive and can be unstable.[11] Poor temperature control and improper reagent addition are the usual culprits for low yields and side product formation.

Root Causes & Solutions:

  • Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose prematurely if the temperature is not kept low.

    • Solution: The diazotization step (reaction of the amine with nitrous acid) must be performed at 0-5°C in an ice bath. The subsequent reaction with the CuCN solution should also be carried out at low temperatures, with slow addition of the diazonium salt solution to the copper cyanide.

  • Side Reactions of the Diazonium Salt: The diazonium salt can react with water to form a phenol (ethyl salicylate in this case) or undergo other undesired coupling reactions.

    • Solution: Ensure the reaction medium is sufficiently acidic (e.g., using HCl or H₂SO₄) to stabilize the diazonium salt. The slow and controlled addition of the diazonium salt to the CuCN solution ensures it reacts immediately to form the desired nitrile rather than undergoing side reactions.[12]

  • Radical Reactions: The mechanism involves radical intermediates, which can lead to the formation of biaryl byproducts.[1]

    • Solution: While difficult to eliminate completely, ensuring a well-mixed and homogenous reaction can help. The use of a stoichiometric amount of copper salt is often employed to promote the desired reaction pathway.[11]

Reaction Mechanism: Sandmeyer Cyanation

Sandmeyer_Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Single Electron Transfer cluster_step3 Step 3: Cyano Group Transfer ArNH2 Ar-NH₂ (Ethyl Anthranilate) HONO + HONO, H⁺ (NaNO₂, HCl @ 0-5°C) ArN2 Ar-N₂⁺ (Diazonium Salt) ArN2_2 Ar-N₂⁺ ArN2->ArN2_2 Electron Transfer Initiation CuCN + CuCN Ar_Radical [Ar•] + N₂ + Cu(II)(CN)₂ Ar_Radical_2 [Ar•] + Cu(II)(CN)₂ Ar_Radical->Ar_Radical_2 Product Formation ArCN Ar-CN (this compound) CuCN_regen + CuCN

References

Common side products in the synthesis of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm planning to synthesize this compound. Which synthetic route is the most suitable for my lab?

A1: The choice of synthetic route depends on the availability of starting materials, scale of the reaction, and the equipment at your disposal. Here's a brief overview of the common routes:

  • Fischer Esterification of 2-Cyanobenzoic Acid: This is a straightforward and common method if you have access to high-purity 2-cyanobenzoic acid. It involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.[1]

  • Sandmeyer Reaction of Ethyl Anthranilate: This is a good option if ethyl anthranilate is your readily available starting material. It involves diazotization of the amine followed by cyanation using a copper(I) cyanide catalyst.[2]

  • Rosenmund-von Braun Reaction of Ethyl 2-halobenzoate: This route is viable if you are starting with an aryl halide like ethyl 2-bromobenzoate. It involves the reaction with copper(I) cyanide, often at elevated temperatures.[3]

Q2: My final product of this compound has a low melting point and appears impure. What are the likely contaminants?

A2: The impurities in your final product are highly dependent on the synthetic route you've employed. Common culprits include unreacted starting materials, intermediates, and byproducts from side reactions specific to your chosen method. For a detailed breakdown, please refer to the troubleshooting guides for your specific synthetic route below.

Q3: How can I best purify my crude this compound?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. Common solvents for purification include ethanol and mixtures of petroleum ether and ethyl acetate.[4] For more persistent impurities, silica gel column chromatography is an effective method.[4]

Troubleshooting Guides by Synthetic Route

Route 1: Fischer Esterification of 2-Cyanobenzoic Acid

This method involves the reaction of 2-cyanobenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[1]

Diagram: Fischer Esterification and Potential Side Reactions

Fischer_Esterification cluster_products Reaction Products cluster_impurities Potential Impurities Ethanol Ethanol Ethyl_2-cyanobenzoate This compound (Desired Product) Ethanol->Ethyl_2-cyanobenzoate H+ H+ Water Water Amide_Impurity 2-Carbamoylbenzoate (from Nitrile Hydrolysis) Ethyl_2-cyanobenzoate->Amide_Impurity Nitrile Hydrolysis (minor) Unreacted_Acid Unreacted 2-Cyanobenzoic Acid 2-Cyanobenzoic_Acid 2-Cyanobenzoic_Acid 2-Cyanobenzoic_Acid->Unreacted_Acid Incomplete Reaction

Caption: Fischer esterification of 2-cyanobenzoic acid and potential side products.

Common Problems and Solutions
Problem Potential Cause Troubleshooting Steps
Low Conversion/Yield 1. Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[1]2. Insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.1. Use a large excess of ethanol to shift the equilibrium. Consider removing water as it forms, for example, by using a Dean-Stark apparatus.2. Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.
Presence of a polar impurity (lower Rf on TLC) 1. Unreacted 2-cyanobenzoic acid: The starting material is more polar than the ester product.2. Hydrolysis of the nitrile group: Although less common under acidic conditions, some hydrolysis to the corresponding amide (2-carbamoylbenzoic acid) can occur.1. Increase reaction time or temperature to drive the reaction to completion. After the reaction, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid.2. Use milder reaction conditions (lower temperature) to minimize this side reaction.
Discolored product Impurities in starting materials: The quality of the 2-cyanobenzoic acid and ethanol can affect the final product's purity.[5]Use high-purity, and if necessary, freshly distilled starting materials.
Route 2: Sandmeyer Reaction of Ethyl Anthranilate

This route involves the diazotization of ethyl 2-aminobenzoate (ethyl anthranilate) followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[6]

Diagram: Sandmeyer Reaction Pathway and Side Products

Sandmeyer_Reaction Diazonium_Salt Diazonium Salt Intermediate Ethyl_2-cyanobenzoate This compound (Desired Product) Diazonium_Salt->Ethyl_2-cyanobenzoate CuCN Phenol_Impurity Ethyl Salicylate (Phenolic Impurity) Diazonium_Salt->Phenol_Impurity H₂O Halo_Impurity Ethyl 2-halobenzoate (Halogenated Impurity) Diazonium_Salt->Halo_Impurity X⁻ (from acid) Biaryl_Impurity Biaryl Impurities Diazonium_Salt->Biaryl_Impurity Radical Dimerization

Caption: Sandmeyer reaction for this compound synthesis and common side products.

Common Problems and Solutions
Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product 1. Decomposition of the diazonium salt: Diazonium salts can be unstable, especially at elevated temperatures.2. Formation of phenolic byproduct: The diazonium group can be displaced by water to form a phenol (in this case, ethyl salicylate).[2]1. Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with CuCN.2. Ensure the reaction is carried out under anhydrous as possible conditions to minimize the formation of the phenolic impurity.
Presence of Halogenated Impurity Displacement by halide ions: The diazonium group can be displaced by the counter-ion of the acid used for diazotization (e.g., Cl⁻ from HCl).Use an acid with a non-nucleophilic counter-ion, such as HBF₄ or H₂SO₄, for the diazotization step.
Formation of colored, tarry byproducts Radical side reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl and other polymeric byproducts.[6]1. Ensure efficient stirring to maintain a homogeneous reaction mixture.2. Use a stoichiometric amount of the copper(I) salt to promote the desired reaction pathway.
Route 3: Rosenmund-von Braun Reaction of Ethyl 2-halobenzoate

This reaction involves the nucleophilic substitution of a halide on the aromatic ring with a cyanide group, typically using copper(I) cyanide at high temperatures.[7]

Diagram: Rosenmund-von Braun Reaction and Potential Issues

Rosenmund_von_Braun Ethyl_2-cyanobenzoate This compound (Desired Product) Decomposition_Products Thermal Decomposition Products Ethyl_2-cyanobenzoate->Decomposition_Products High Temperature Unreacted_Halide Unreacted Ethyl 2-halobenzoate Ethyl_2-halobenzoate Ethyl_2-halobenzoate Ethyl_2-halobenzoate->Unreacted_Halide Incomplete Reaction

Caption: Rosenmund-von Braun reaction for this compound synthesis.

Common Problems and Solutions
Problem Potential Cause Troubleshooting Steps
Incomplete Reaction High activation energy: The Rosenmund-von Braun reaction often requires high temperatures to proceed efficiently.[3]1. Ensure the reaction is heated to the optimal temperature for the specific aryl halide used. Aryl iodides are generally more reactive than aryl bromides.2. Consider using a high-boiling point polar solvent like DMF or nitrobenzene to facilitate the reaction.[7]
Product Degradation Harsh reaction conditions: The high temperatures required can lead to the decomposition of the starting material or product.Use the lowest possible temperature that still provides a reasonable reaction rate. Modern modifications of this reaction, such as the use of additives like L-proline, may allow for lower reaction temperatures.[8]
Difficult Product Isolation Excess copper cyanide and high-boiling solvent: These can complicate the workup and purification process.[7]1. After the reaction, the copper salts can be removed by washing with an ammonia solution. 2. If a high-boiling solvent is used, consider purification by vacuum distillation or column chromatography.

References

Troubleshooting low yield in the esterification of 2-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting for low yields encountered during the esterification of 2-cyanobenzoic acid, a substrate known for its unique electronic and steric challenges. The following content is structured in a question-and-answer format to directly address common and advanced issues faced by researchers in the field.

Frequently Asked Questions (FAQs)

Q1: My standard Fischer esterification of 2-cyanobenzoic acid with methanol/ethanol is giving very low yields (<30%). What is the primary reason for this?

A: The low yield in a standard Fischer esterification of 2-cyanobenzoic acid is typically due to a combination of two factors stemming from the ortho-cyano substituent:

  • Steric Hindrance: The cyano group at the C2 position physically obstructs the incoming alcohol nucleophile from attacking the carboxyl carbon. This phenomenon, known as the "ortho effect," significantly slows down the rate of reaction compared to its meta and para isomers.[1][2] While the ortho substituent makes the carboxylic acid more acidic, which should favor catalysis, the steric impediment is often the dominant, rate-limiting factor.[1]

  • Reversible Equilibrium: Fischer esterification is an equilibrium-controlled process.[3][4][5] The formation of water as a byproduct can drive the reaction backward through hydrolysis of the ester.[6][7] Without actively removing water or using a large excess of the alcohol, the reaction will stall at a low conversion rate.

Q2: I see a significant amount of unreacted 2-cyanobenzoic acid in my crude NMR. How can I drive the Fischer esterification to completion?

A: To overcome the unfavorable equilibrium, you must apply Le Châtelier's principle. There are two primary strategies:

  • Use the Alcohol as the Solvent: Employing a large excess of the alcohol (e.g., 20-50 equivalents, or using it as the reaction solvent) dramatically shifts the equilibrium towards the product side.[3][8]

  • Remove Water as it Forms: The most effective method is to remove the water byproduct from the reaction mixture. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a non-polar solvent like toluene or hexane.[4][5] The water forms an azeotrope with the solvent, is trapped, and removed from the system.

    • Drying Agents: Including molecular sieves in the reaction mixture can absorb the water as it is generated.[4]

A combination of using excess alcohol and removing water is the most robust approach for a standard Fischer esterification.

Q3: My reaction mixture turned dark brown/black at reflux temperatures. Is this normal?

A: No, a dark brown or black reaction mixture is indicative of decomposition or polymerization side reactions.[9] This can occur under harsh acidic conditions (e.g., high concentrations of concentrated H₂SO₄) and elevated temperatures over extended periods. The cyano group and the aromatic ring can be susceptible to degradation under these conditions.

Troubleshooting Steps:

  • Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst (typically 1-5 mol%).

  • Use a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid, as it is less oxidizing.[4]

  • Lower the Reaction Temperature: If possible, run the reaction at the lowest effective reflux temperature.

  • Consider Alternative Methods: If decomposition persists, the substrate is likely too sensitive for high-temperature acidic conditions, and a milder, alternative protocol is required (see Advanced Troubleshooting).

Advanced Troubleshooting & Alternative Protocols

Q4: I suspect the acidic conditions are hydrolyzing my nitrile group. Is this a common side reaction?

A: Yes, this is a valid concern and a known side reaction. Under strong aqueous acid and heat, a nitrile group (-C≡N) can be hydrolyzed, first to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[10][11][12][13] If this occurs, you would be forming 2-carbamoylbenzoic acid or even phthalic acid, which complicates purification and reduces the yield of your desired ester.

If you suspect nitrile hydrolysis, you should switch to a non-acidic, milder esterification method.

Q5: Fischer esterification is still not providing a satisfactory yield. What alternative methods are recommended for a sterically hindered substrate like 2-cyanobenzoic acid?

A: For sterically hindered or acid-sensitive substrates, coupling-agent-based methods that operate under mild, neutral conditions are superior. The two most recommended alternatives are the Steglich and Mitsunobu reactions.

  • Steglich Esterification: This is an excellent choice for sterically demanding acids.[14][15][16] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[14][17] The reaction proceeds at room temperature and is not reversible as water is not a byproduct.[18]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under very mild, neutral conditions.[19][20][21] It employs a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[21][22] While highly effective, it requires stoichiometric amounts of reagents, and purification can be challenging due to phosphine oxide and hydrazine byproducts.[21]

Comparison of Recommended Esterification Methods
FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Key Reagents Carboxylic Acid, Alcohol, Strong Acid Catalyst (H₂SO₄, p-TsOH)Carboxylic Acid, Alcohol, DCC/EDC, DMAP (catalytic)Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD
Conditions High Temperature (Reflux)[4]Mild (0°C to RT)[18]Mild (0°C to RT)[22]
Pros Inexpensive reagents, simple setup.Excellent for sterically hindered substrates, high yields, mild conditions.[14][15]Very mild, high functional group tolerance, proceeds with inversion of configuration at the alcohol center.[20][22]
Cons Equilibrium-limited, requires harsh conditions, risk of side reactions/decomposition.[4][9]Stoichiometric carbodiimide needed, urea byproduct can complicate purification (especially DCU).[15]Stoichiometric reagents, phosphine oxide and hydrazine byproducts can be difficult to remove.[21]
Best For... Simple, robust, non-sensitive substrates.Sterically hindered or acid-sensitive substrates.Valuable, complex, and sensitive substrates where mildness is paramount.

Experimental Protocols & Workflow

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues with the esterification of 2-cyanobenzoic acid.

G start Low Yield Observed analysis Analyze Crude Reaction: Unreacted Starting Material (SM) or Side Products? start->analysis unreacted_sm Problem: Mostly Unreacted SM (Equilibrium or Steric Hindrance) analysis->unreacted_sm High SM side_products Problem: Side Products / Decomposition (Harsh Conditions / Hydrolysis) analysis->side_products Complex optimize_fischer Solution A: Optimize Fischer • Use alcohol as solvent • Add Dean-Stark trap • Increase reaction time unreacted_sm->optimize_fischer If using Fischer switch_method Solution B: Switch to Milder Method (Recommended for this substrate) unreacted_sm->switch_method If Fischer fails side_products->switch_method success Problem Solved: High Yield Achieved optimize_fischer->success Yield improves steglich Steglich Esterification (DCC/EDC, DMAP) switch_method->steglich mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) switch_method->mitsunobu steglich->success mitsunobu->success

References

Preventing hydrolysis of Ethyl 2-cyanobenzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-cyanobenzoate

A Guide to Preventing Hydrolysis During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges with its stability during reaction workup. As a molecule containing both an ester and a nitrile functional group, it is particularly susceptible to hydrolysis, which can lead to low yields and product contamination. This guide provides in-depth, experience-based answers to common questions, detailed protocols, and the chemical reasoning behind them to ensure the integrity of your product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low after workup. What are the likely causes?

Low yields are frequently traced back to the partial or complete hydrolysis of the target molecule during the aqueous workup phase.[1][2] this compound has two functional groups that are sensitive to hydrolysis: the ethyl ester and the cyano (nitrile) group.

  • Ester Hydrolysis (Saponification): Under basic (alkaline) conditions, the ester can be cleaved to form sodium 2-cyanobenzoate and ethanol.[3][4] This reaction, known as saponification, is irreversible and is a very common cause of product loss.[5][6]

  • Nitrile Hydrolysis: Both acidic and basic conditions can promote the hydrolysis of the nitrile group.[7][8] This typically occurs in two stages: first to 2-carbamoylbenzoate (an amide), and then further to the corresponding carboxylic acid (or its salt), ultimately forming phthalic acid derivatives if the ester is also cleaved.[9][10]

Unintentional exposure to strong acids or bases, especially at elevated temperatures or for prolonged periods, is the primary driver for these degradative pathways.[11]

Q2: What is happening at a molecular level when my compound hydrolyzes?

Understanding the mechanisms of hydrolysis is key to preventing it. Both reactions involve a nucleophilic attack on a carbonyl or cyano carbon.

  • Base-Catalyzed Ester Hydrolysis: A hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the ester's carbonyl group. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form 2-cyanobenzoic acid. In the basic solution, this acid is immediately deprotonated to form the highly water-soluble sodium 2-cyanobenzoate, which is lost to the aqueous layer during extraction.[6]

  • Base-Catalyzed Nitrile Hydrolysis: The hydroxide ion attacks the carbon of the carbon-nitrogen triple bond.[9] A series of proton transfers follows, leading first to an amide intermediate. Under harsh conditions (e.g., strong base, heat), the amide can be further hydrolyzed to a carboxylate.[10][12]

Below are simplified diagrams illustrating the initial attacks that lead to hydrolysis.

Initial nucleophilic attack in hydrolysis.
Q3: I use an aqueous wash to remove acidic byproducts. Is this causing the problem?

Yes, this is a very likely cause. While aqueous washes are necessary, the choice of base is critical. Using a strong base like sodium hydroxide (NaOH) is highly discouraged.[13][14] Even at low concentrations, NaOH creates a strongly alkaline environment (high pH) that significantly accelerates the rate of ester saponification and nitrile hydrolysis.[15][16]

The recommended alternative is to use a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[13][14] Sodium bicarbonate is sufficiently basic to neutralize strong acid catalysts (like HCl or H₂SO₄) but is a much weaker base than NaOH, creating a pH that is less aggressive towards the ester and nitrile groups.[17] The neutralization reaction also produces CO₂ gas, which is a useful visual indicator that the acid is being consumed.

ReagentChemical FormulaBase StrengthTypical pH (aq. soln)Risk of Hydrolysis
Sodium HydroxideNaOHStrong~13-14High
Sodium BicarbonateNaHCO₃Weak~8.3Low
Q4: What is the optimal, step-by-step workup protocol to prevent hydrolysis?

This protocol is designed to minimize contact time with aqueous phases and avoid harsh conditions. The key principles are using a weak base for neutralization, working at reduced temperatures, and ensuring efficient drying.[11]

Recommended Workup Protocol

  • Cool the Reaction: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath (0-5 °C). This dramatically slows the rates of all chemical reactions, including potential hydrolysis.[18]

  • Quench with Care: Slowly add the cooled reaction mixture to a separatory funnel containing cold, saturated sodium bicarbonate (NaHCO₃) solution.

    • Caution: Add slowly at first and do not stopper the funnel immediately. Swirl gently to control the initial rate of CO₂ evolution from acid neutralization. Vent the funnel frequently.

  • Extract the Product: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.

  • Wash the Organic Layer:

    • Wash the combined organic layers once more with cold, saturated NaHCO₃ solution to ensure all acid is removed.

    • Follow with a wash using cold, saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

  • Dry Thoroughly: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together. Let it stand for 15-20 minutes to absorb all trace water.

  • Isolate the Product: Filter off the drying agent and wash it with a small amount of fresh, dry solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat on the evaporator's water bath (keep ≤ 40 °C).

Recommended workflow for hydrolysis-sensitive workup.

Troubleshooting Guide

Observation / Problem Potential Cause Recommended Solution & Explanation
Low overall yield after purification. [19]Hydrolysis of ester and/or nitrile during workup.Strictly follow the recommended workup protocol. The most common error is using NaOH instead of NaHCO₃ for the wash. Minimize the time the organic layer is in contact with any aqueous phase.[11]
Aqueous wash layer becomes very thick or soapy. Saponification. The resulting sodium 2-cyanobenzoate salt can act as a soap/surfactant.This is a strong indicator of ester hydrolysis. Immediately switch to using only cold, saturated NaHCO₃ for neutralization. If the problem persists, consider a non-basic wash with only cold brine if the initial reaction conditions allow.
NMR/LCMS of crude product shows a new peak consistent with 2-cyanobenzoic acid or 2-carbamoylbenzoate. Incomplete neutralization or hydrolysis.This confirms product degradation. Ensure the NaHCO₃ wash is sufficient (i.e., until CO₂ evolution ceases). If the amide is observed, it suggests the nitrile group is particularly sensitive; ensure the workup is performed quickly and at low temperatures.
Reaction does not go to completion, leaving starting material. [1]Workup procedure is too mild to remove acidic starting materials or catalysts.While avoiding strong bases is key, all acidic components must be removed. Use multiple, vigorous washes with saturated NaHCO₃. Check the pH of the final aqueous wash with pH paper to ensure it is neutral or slightly basic (pH 7-8).

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2-cyanobenzoate, with a specific focus on challenges encountered during scale-up. We will explore common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

Overview of Synthetic Strategies

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. While several methods exist for its preparation, two primary routes dominate laboratory and industrial synthesis: the Sandmeyer reaction and the Rosenmund-von Braun reaction .

  • Sandmeyer Reaction : This method involves the diazotization of an aromatic primary amine (ethyl 2-aminobenzoate, or ethyl anthranilate) to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[1][2] This is often the preferred route for scale-up due to its milder conditions compared to the classical Rosenmund-von Braun reaction.

  • Rosenmund-von Braun Reaction : This reaction involves the direct cyanation of an aryl halide (e.g., ethyl 2-bromobenzoate) with copper(I) cyanide.[3][4] Traditional protocols require high temperatures (150-250 °C) and polar, high-boiling solvents, which can complicate purification and limit functional group tolerance.[3][5]

The choice between these routes depends on the availability and cost of starting materials, as well as the scale of the reaction. This guide will focus primarily on the Sandmeyer approach, as it is more commonly employed for scaling up from readily available amino esters.

Comparative Overview of Key Synthetic Routes
FeatureSandmeyer ReactionRosenmund-von Braun Reaction
Starting Material Ethyl 2-aminobenzoateEthyl 2-halobenzoate (Br, I)
Key Reagents NaNO₂, Acid (e.g., H₂SO₄, HCl), CuCNCuCN
Typical Temperature 0-5 °C (Diazotization), RT to 50 °C (Cyanation)120-200 °C (Classical), 80-120 °C (Modern, with ligands)[5]
Key Advantages Milder conditions, readily available starting materials.Direct conversion of halides to nitriles.
Scale-Up Challenges Stability of diazonium salt, controlling exotherms, N₂ gas evolution.High temperatures, difficult purification from high-boiling solvents.[3]

Recommended Scale-Up Protocol: The Sandmeyer Reaction

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Sandmeyer reaction, designed with scalability in mind.

Workflow Diagram: Sandmeyer Synthesis```dot

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Cyanation cluster_2 Part 3: Workup & Purification A 1. Dissolve Ethyl 2-aminobenzoate in aqueous acid (H₂SO₄) B 2. Cool reactor to 0-5 °C A->B C 3. Add NaNO₂ solution dropwise, maintaining T < 5 °C B->C D 4. Stir for 30-60 min Verify with starch-iodide paper C->D F 6. Add diazonium salt solution to CuCN solution slowly D->F Transfer diazonium solution E 5. Prepare separate solution of CuCN and NaCN in H₂O E->F G 7. Monitor N₂ gas evolution Allow to warm to RT, then heat to 40-50 °C F->G H 8. Stir until reaction is complete (TLC/HPLC) G->H I 9. Quench reaction & adjust to pH > 10 (CRITICAL SAFETY STEP) H->I J 10. Extract with organic solvent (e.g., Ethyl Acetate) I->J K 11. Wash, dry, and concentrate the organic phase J->K L 12. Purify crude product (Recrystallization) K->L M Final Product: This compound L->M

References

Technical Support Center: Monitoring Ethyl 2-cyanobenzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor chemical transformations involving Ethyl 2-cyanobenzoate. The content is structured to address common practical challenges, moving from frequently asked questions to detailed troubleshooting scenarios and a validated experimental protocol.

Introduction: Why TLC is Essential for this compound Reactions

This compound is a versatile building block in organic synthesis, featuring two key functional groups: an ester and a nitrile. Reactions targeting either of these groups—such as hydrolysis of the ester, reduction of the nitrile, or Grignard additions—will invariably alter the molecule's polarity. Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring these transformations in real-time.[1][2][3] It is a rapid, inexpensive, and highly sensitive method to qualitatively assess the consumption of starting material and the formation of products, thereby determining reaction completion.[4][5] The principle hinges on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[6][7][8] As the mobile phase ascends the plate, less polar compounds travel further, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have a lower Rf.[9]

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of effective TLC analysis for this compound.

Q1: What is the most effective way to visualize this compound and its derivatives on a TLC plate?

A: The most reliable and non-destructive method is UV light. This compound and most of its aromatic derivatives contain conjugated π-systems that absorb UV radiation.[10][11] When using a TLC plate impregnated with a fluorescent indicator (usually designated as F₂₅₄), these compounds will appear as dark purple or black spots against a glowing green background under a UV lamp set to 254 nm.[7][12] For compounds that are not UV-active, or for secondary confirmation, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with oxidizable functional groups (like alcohols, which may be products of reduction), appearing as yellow-brown spots on a purple background.[12]

Q2: How do I select an appropriate starting solvent system (mobile phase)?

A: The choice of the mobile phase, or eluent, is the most critical parameter for achieving good separation.[13] A standard starting point for neutral organic molecules like this compound is a binary mixture of a non-polar solvent and a moderately polar solvent. A 4:1 mixture of Hexanes:Ethyl Acetate is an excellent initial system.[5][13] You can then adjust the ratio to optimize separation. To increase the Rf of your compounds (make them travel further), you increase the proportion of the more polar solvent (Ethyl Acetate).[14] Conversely, to decrease the Rf, you increase the proportion of the non-polar solvent (Hexanes).[14] The goal is to have the Rf of your starting material around 0.6-0.8 and the expected product in the 0.2-0.4 range, ensuring clear separation.[1][13]

Q3: What is a "co-spot" and why is it critically important for reaction monitoring?

A: A co-spot is a single lane on the TLC plate where you apply both a sample of the initial starting material and a sample of the current reaction mixture. Its purpose is to unambiguously confirm the identity of the starting material spot in the reaction lane. If the spot corresponding to the starting material in the reaction mixture lane is genuine, it will merge perfectly with the starting material spot in the co-spot lane. If a new spot in the reaction mixture has an Rf value very close to the starting material, the co-spot will appear as a single, resolved spot, while the reaction lane might show two overlapping spots. This prevents misinterpretation of the reaction's progress.[15]

Q4: How is the Retention Factor (Rf) calculated and what does it signify?

A: The Retention Factor (Rf) is a quantitative measure of a compound's migration on the TLC plate. It is a ratio, calculated as the distance traveled by the center of the spot from the origin line divided by the distance traveled by the solvent front from the origin line.[16][17]

Rf = (Distance from origin to spot center) / (Distance from origin to solvent front)

The Rf value is always between 0 and 1.[18] Under identical conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound.[9] In reaction monitoring, a decreasing intensity of the spot at the starting material's Rf and an increasing intensity of a new spot at a different Rf indicates product formation.

Troubleshooting Guide: Common TLC Issues and Solutions

This section provides solutions to specific problems encountered during the TLC analysis of this compound reactions.

Problem Encountered Probable Cause(s) Expert Solution(s)
Spots are streaking or "tailing" down the plate. 1. Sample Overload: Too much sample was spotted on the plate.[6][7] 2. High Sample Concentration: The spotting solution is too concentrated.[6][19] 3. Acidic/Basic Compounds: If a reaction product is acidic (e.g., hydrolysis to 2-cyanobenzoic acid), it can interact strongly with the slightly acidic silica gel, causing tailing.[7][20]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture for spotting. 2. Spot Less: Apply the sample quickly and in a very small spot. Multiple small applications are better than one large one.[19] 3. Modify the Eluent: For acidic products, add 1-2 drops of acetic acid to your mobile phase. This protonates the compound, reducing its interaction with the silica and resulting in a more compact spot.[5][20]
No spots are visible under the UV lamp. 1. Sample Too Dilute: The concentration of the analyte is below the detection limit.[7][19] 2. Solvent Level Too High: The solvent level in the developing chamber was above the origin line, washing the sample off the plate.[7][19] 3. No UV-Active Chromophore: The product may not be UV-active (unlikely for most this compound derivatives, but possible).1. Concentrate the Sample: Try spotting the same location multiple times, allowing the solvent to dry completely between applications.[19] 2. Check Chamber Setup: Ensure the solvent level is well below the origin line (typically ~0.5 cm high).[1] 3. Use a Chemical Stain: After checking under UV, visualize the plate with a potassium permanganate or p-anisaldehyde stain.[11][21]
All spots are clustered at the bottom (Low Rf) or rushed to the top (High Rf). 1. Low Rf: The mobile phase is not polar enough to move the compounds off the baseline.[14][20] 2. High Rf: The mobile phase is too polar, carrying all compounds with the solvent front.[14][20]1. Increase Eluent Polarity: To raise the Rf values, increase the proportion of the polar solvent (e.g., change from 10% Ethyl Acetate in Hexanes to 20% or 30%).[14] 2. Decrease Eluent Polarity: To lower the Rf values, decrease the proportion of the polar solvent (e.g., change from 30% Ethyl Acetate in Hexanes to 15%).[14]
Starting material and product spots are not well-separated. 1. Inappropriate Solvent System: The chosen eluent does not have the right selectivity to resolve the compounds, which have very similar polarities.[6]1. Change Solvent Composition: Try a different solvent system. For example, substituting Dichloromethane:Methanol or Toluene:Acetone can alter the specific interactions and improve separation.[13] 2. Consider Multiple Elutions: Develop the plate, dry it completely, and then place it back in the same chamber to run again. This can sometimes improve the separation of spots with close Rf values.[1]
The solvent front is running unevenly or crookedly. 1. Improper Plate Placement: The plate is touching the side of the chamber or the filter paper wick.[7][19] 2. Uneven Adsorbent: The silica gel at the bottom edge of the plate is chipped or disturbed.1. Center the Plate: Ensure the plate is placed in the center of the chamber, standing vertically, and not touching anything. 2. Use a Flat Bottom: Make sure the bottom edge of the plate is flat and the adsorbent is intact.

Validated Experimental Protocol: Step-by-Step Reaction Monitoring

This protocol outlines the standard procedure for monitoring an this compound reaction.

1. Preparation of the TLC Plate and Chamber:

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.[1]

  • Mark three small tick marks on the origin for your lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Prepare the developing chamber by adding your chosen mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate) to a depth of about 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.[8] Close the chamber and let it equilibrate for 5-10 minutes.

2. Spotting the TLC Plate:

  • Prepare a dilute solution of your pure this compound starting material in a solvent like ethyl acetate.

  • Using a capillary tube, apply a small spot of this solution to the "SM" tick mark. The spot should be 1-2 mm in diameter.

  • Withdraw a small aliquot from your reaction vessel.

  • Apply a small spot of the reaction mixture to the "RXN" tick mark.

  • For the "CO" lane, first spot the starting material solution, and then, on the exact same spot, apply the reaction mixture.

3. Developing the Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[19]

  • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[9]

4. Visualization and Analysis:

  • Allow the plate to dry completely in a fume hood.

  • Visualize the plate under a 254 nm UV lamp and lightly circle all visible spots with a pencil.[7]

  • Measure the distances to calculate the Rf values for each spot.

  • Assess the reaction progress by comparing the intensity of the starting material spot in the "RXN" lane to the "SM" lane and observing the intensity of any new product spots. The reaction is complete when the starting material spot in the "RXN" lane has completely disappeared.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep_Plate 1. Prepare Plate (Draw Origin) Prep_Chamber 2. Prepare Chamber (Add Eluent & Saturate) Spotting 3. Spot Samples (SM, CO, RXN) Prep_Chamber->Spotting Development 4. Develop Plate Spotting->Development Visualization 5. Visualize (UV Light) Development->Visualization Interpretation 6. Interpret Results (Calculate Rf, Assess Progress) Visualization->Interpretation

Caption: Workflow for monitoring a reaction using TLC.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-cyanobenzoate (CAS No. 6525-45-7, Molecular Formula: C₁₀H₉NO₂) is a bifunctional molecule featuring both an ester and a nitrile group on an aromatic scaffold.[1][2] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[3] For researchers in drug development and chemical synthesis, rigorous characterization of this compound is not merely a procedural step but a cornerstone of quality control, ensuring the identity, purity, and stability of the material. Inaccurate characterization can lead to failed experiments, impure final products, and misleading biological data.

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering a framework for robust, self-validating analytical workflows.

Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of a molecule is the foundational step in its characterization. No single technique provides a complete picture; instead, we rely on the synergy of several spectroscopic methods. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pieced together like a puzzle to build a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

  • Expertise & Experience: For this compound, both ¹H NMR and ¹³C NMR are essential. ¹H NMR confirms the presence and connectivity of proton environments, such as the ethyl group and the distinct protons on the aromatic ring. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons like the nitrile and carbonyl groups, which are invisible in ¹H NMR.

Based on its structure and data from analogous ethyl benzoate compounds, the following proton signals are expected[4]:

  • ~ 7.9-8.2 ppm (m, 1H): Aromatic proton ortho to the ester group.

  • ~ 7.5-7.7 ppm (m, 3H): Remaining three aromatic protons.

  • 4.45 ppm (q, 2H, J = 7.2 Hz): Methylene protons (-OCH₂ CH₃) of the ethyl group, split into a quartet by the adjacent methyl protons.

  • 1.44 ppm (t, 3H, J = 7.2 Hz): Methyl protons (-OCH₂CH₃ ) of the ethyl group, split into a triplet by the adjacent methylene protons.

The molecule has 10 unique carbon atoms, which should result in 10 distinct signals in the proton-decoupled ¹³C NMR spectrum[1][5]:

  • ~ 165 ppm: Ester carbonyl carbon (C =O).

  • ~ 115-140 ppm: Six signals for the aromatic carbons.

  • ~ 117 ppm: Nitrile carbon (C ≡N).

  • ~ 62 ppm: Methylene carbon (-OCH₂ CH₃).

  • ~ 14 ppm: Methyl carbon (-OCH₂CH₃ ).

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign chemical shifts (ppm) for all signals in both spectra and analyze splitting patterns (multiplicity) to confirm connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.

  • Expertise & Experience: For this compound, the key is to look for the characteristic stretching frequencies of the nitrile (C≡N) and the ester (C=O) groups. The presence of strong, sharp bands in these specific regions provides immediate and compelling evidence for the molecule's core structure. The absence of a broad O-H band, for instance, confirms that the starting material (2-cyanobenzoic acid) has been successfully converted.

  • ~ 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~ 2980 cm⁻¹: Aliphatic C-H stretching from the ethyl group.

  • ~ 2230-2240 cm⁻¹: Sharp, medium-intensity C≡N stretching of the nitrile group.[6]

  • ~ 1720-1730 cm⁻¹: Strong, sharp C=O stretching of the ester group.[6]

  • ~ 1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~ 1300-1250 cm⁻¹: Strong C-O stretching of the ester group.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the major absorption peaks and compare their wavenumbers (cm⁻¹) to known functional group correlation tables.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common approach.

  • Expertise & Experience: In MS, the first piece of data to look for is the molecular ion peak ([M]⁺), which should correspond to the molecule's mass (175.18 g/mol ).[1] The fragmentation pattern is also highly diagnostic. The bond between the carbonyl carbon and the ethoxy group is often labile. Therefore, a prominent fragment corresponding to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) is expected, providing strong evidence for the ethyl ester moiety.

  • m/z 175: Molecular ion peak ([C₁₀H₉NO₂]⁺).

  • m/z 130: Base peak, resulting from the loss of the ethoxy radical ([M - •OC₂H₅]⁺).[1]

  • m/z 102: Resulting from the loss of carbon monoxide (CO) from the m/z 130 fragment.[1]

  • m/z 76: Phenyl radical fragment.

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm).

    • Injector: Set to 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum of the corresponding peak to find the molecular ion and key fragments.

Purity Assessment: Chromatographic Methods

While spectroscopy confirms structure, chromatography quantifies purity. For a high-purity standard required in drug development, identifying and quantifying impurities is critical.

  • Expertise & Experience: The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and its potential impurities. This compound is sufficiently volatile and thermally stable for GC analysis, making it a fast and efficient method.[8] HPLC offers a powerful alternative, particularly for analyzing non-volatile or thermally sensitive impurities that would not be detectable by GC.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is the workhorse for purity analysis of volatile organic compounds. The FID is a universal detector for hydrocarbons, and the peak area is directly proportional to the mass of the compound, allowing for accurate area percent purity calculations.

  • Sample Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetone).

  • Instrumentation: Use a gas chromatograph equipped with an FID.

  • Method Parameters: Employ the same GC method as described for GC-MS, or optimize as needed for better separation from any observed impurities.

    • Detector Temperature: 300 °C.

  • Analysis: Calculate the purity by the area normalization method:

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC separates compounds based on their polarity. It is ideal for analyzing a wider range of impurities, including any unreacted starting materials (like 2-cyanobenzoic acid) or non-volatile side products.

  • Sample Preparation: Prepare a solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation: Use an HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start at 50% B, ramp to 95% B over 15 minutes.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • Analysis: As with GC, calculate purity using the area normalization method.

Method Comparison and Workflow

The following table summarizes the key attributes of each analytical technique for the characterization of this compound.

Technique Primary Information Strengths Limitations
¹H & ¹³C NMR Detailed C-H framework, connectivityUnambiguous structure elucidationLower sensitivity, requires higher sample amount, relatively expensive
IR Spectroscopy Functional groups presentFast, simple, low cost, requires minimal sampleProvides limited structural detail, not suitable for quantification
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaIsomers may have similar fragmentation, may not be suitable for thermally labile compounds
GC-FID Purity, detection of volatile impuritiesHigh resolution, quantitative, robustRequires analyte to be volatile and thermally stable
HPLC-UV Purity, detection of non-volatile impuritiesVersatile, quantitative, suitable for a wide range of compoundsRequires analyte to have a UV chromophore, consumes solvent
Integrated Characterization Workflow

A robust characterization workflow does not rely on a single method but integrates them for cross-validation.

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profile NMR NMR Spectroscopy (¹H & ¹³C) Report Certificate of Analysis (Identity & Purity Confirmed) NMR->Report IR IR Spectroscopy IR->Report MS Mass Spectrometry MS->Report GC GC-FID GC->Report HPLC HPLC-UV HPLC->Report Sample This compound Sample Sample->NMR Sample->IR Sample->MS Sample->GC Sample->HPLC

Caption: Integrated workflow for comprehensive characterization.

Individual Technique Workflows

G cluster_nmr NMR Workflow cluster_gcms GC-MS Workflow N1 Dissolve Sample in CDCl₃ N2 Acquire Data (¹H, ¹³C) N1->N2 N3 Process FID N2->N3 N4 Assign Structure N3->N4 G1 Dilute Sample in Solvent G2 Inject into GC G1->G2 G3 Separate & Ionize G2->G3 G4 Analyze Spectrum G3->G4

Caption: Workflows for NMR and GC-MS analysis.

Conclusion

The characterization of this compound is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. NMR, IR, and MS provide an interlocking web of data to confirm the molecular structure with a high degree of confidence. Chromatographic methods like GC and HPLC are then essential to quantify the purity and ensure the material is suitable for its intended high-stakes application in research and development. By following the integrated workflow described, researchers can ensure the scientific integrity of their work, grounded in a robust and verifiable analytical foundation.

References

A Comparative Guide to the Analysis of Ethyl 2-cyanobenzoate and its Byproducts: GC-MS, HPLC, and qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the meticulous analysis of intermediates and the identification of byproducts are paramount to ensure the safety, efficacy, and quality of the final drug product. Ethyl 2-cyanobenzoate, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to monitor its purity and profile any process-related impurities. This guide provides an in-depth comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the comprehensive analysis of this compound and its potential byproducts.

The Synthetic Landscape: Understanding Potential Impurities

The common synthetic route to this compound involves the Sandmeyer reaction of anthranilic acid (2-aminobenzoic acid) to introduce the cyano group, followed by Fischer esterification with ethanol. This pathway, while effective, can introduce several byproducts that require careful monitoring.

Potential Byproducts from Synthesis:

  • From the Sandmeyer Reaction:

    • Phenolic Impurities (e.g., 2-hydroxybenzoic acid): Formed by the reaction of the intermediate diazonium salt with water.[1]

    • Biaryl Compounds: Resulting from the radical coupling of aryl intermediates.[2][3]

    • Azo Compounds: Formed if the diazonium salt couples with the starting amine.[1]

    • Isomeric Cyanobenzoic Acids: Incomplete or side reactions can potentially lead to the formation of 3- and 4-cyanobenzoic acids.

  • From Fischer Esterification:

    • Unreacted 2-Cyanobenzoic Acid: Incomplete esterification leads to the presence of the starting carboxylic acid.

    • Diethyl Ether: A common byproduct from the acid-catalyzed reaction of ethanol.

The successful analytical method must be able to separate and quantify the main component, this compound, from this diverse array of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[4] Its high separation efficiency and the structural information provided by mass spectrometry make it a powerful tool for impurity profiling.

The Rationale Behind the GC-MS Approach

This compound and many of its potential byproducts are sufficiently volatile to be amenable to GC analysis. The mass spectrometer provides definitive identification of the separated components by comparing their mass spectra to spectral libraries (like NIST) and through the interpretation of fragmentation patterns.[5] For trace-level impurities, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity.[6]

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio: 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu (Full Scan)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Data Presentation: Expected GC-MS Results

A representative GC-MS chromatogram would show the elution of this compound as the major peak, with potential byproducts eluting at different retention times based on their boiling points and polarity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter Dissolving->Filtering Injection Inject into GC Filtering->Injection Separation Separation on Column Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram LibrarySearch Library Search (NIST) Chromatogram->LibrarySearch Quantification Quantify Impurities LibrarySearch->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8] This makes it an excellent alternative and complementary technique to GC-MS for the analysis of this compound and its byproducts, particularly the less volatile impurities like isomeric cyanobenzoic acids.

The Rationale Behind the HPLC Approach

HPLC separates compounds based on their polarity and interaction with the stationary phase.[4] For this compound and its potential byproducts, a reversed-phase HPLC method with UV detection is typically employed. The aromatic nature of these compounds allows for sensitive detection using a UV detector. HPLC can effectively separate the isomeric cyanobenzoic acids, which can be challenging by GC-MS without derivatization.

Experimental Protocol: HPLC-UV Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 230 nm
Data Presentation: Expected HPLC-UV Results

A typical HPLC chromatogram would display well-resolved peaks for this compound and its byproducts, with retention times determined by their polarity. The unreacted 2-cyanobenzoic acid would elute earlier than its ethyl ester.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (DAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Integrate Peaks Chromatogram->PeakIntegration Quantification Quantify Impurities PeakIntegration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment

qNMR has emerged as a powerful primary analytical method for the determination of purity and the quantification of compounds without the need for a specific reference standard of the analyte.[9][10] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1]

The Rationale Behind the qNMR Approach

For this compound, ¹H qNMR can be used to determine its absolute purity by integrating a well-resolved proton signal of the analyte and comparing it to the integral of a certified internal standard of known purity and concentration. This technique is particularly valuable for qualifying in-house reference standards and for providing an orthogonal method to chromatographic techniques. It can also provide structural information for the identification of unknown impurities if they are present at sufficient concentration.

Experimental Protocol: ¹H qNMR Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

Instrumentation and Conditions:

ParameterCondition
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Probe 5 mm BBO probe
Solvent DMSO-d₆
Temperature 298 K
Pulse Program A single 90° pulse experiment
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (e.g., 30 s)
Number of Scans 16 or more for good signal-to-noise
Data Presentation: Expected qNMR Results

The ¹H NMR spectrum will show distinct signals for this compound and the internal standard. The purity can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weighing Weigh Sample & Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer Acquisition Acquire ¹H NMR Spectrum Transfer->Acquisition Processing Process Spectrum (Phase, Baseline) Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity using Formula Integration->Calculation

Caption: Workflow for ¹H qNMR analysis of this compound.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the purpose of the measurement.

FeatureGC-MSHPLC-UV¹H qNMR
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin resonance, signal proportional to number of nuclei
Analytes Volatile and semi-volatile compoundsWide range of polar and non-polar compoundsAny soluble compound with NMR active nuclei
Strengths High separation efficiency, definitive identification by MS, high sensitivity (SIM mode)[6]Versatile, good for non-volatile and isomeric impurities, robustAbsolute quantification without analyte standard, structural elucidation
Weaknesses Not suitable for non-volatile or thermally labile compounds, potential for thermal degradationLower resolution than GC for some compounds, UV response variesLower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures
Typical LOD/LOQ Low ppm to ppbLow to mid ppm~0.1% for routine analysis
Validation Requires validation of parameters like linearity, precision, accuracy, LOD, LOQ[3][11]Requires validation of parameters like linearity, precision, accuracy, LOD, LOQ[7][8]Requires validation of experimental parameters (e.g., relaxation delay) to ensure accuracy[2][12]

Conclusion: An Integrated Approach for Comprehensive Analysis

For the comprehensive analysis of this compound and its byproducts, a multi-faceted approach leveraging the strengths of GC-MS, HPLC, and qNMR is recommended.

  • GC-MS is the ideal choice for the routine analysis of volatile impurities and for the definitive identification of unknown volatile peaks through its mass spectral library matching capabilities.

  • HPLC-UV serves as a robust and versatile method for the quantification of the main component and a broader range of impurities, including non-volatile and isomeric species that are challenging for GC-MS.

  • ¹H qNMR provides an invaluable orthogonal technique for the absolute purity determination of this compound and can be instrumental in the structural elucidation of significant unknown impurities.

By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure a thorough understanding of the purity profile of this compound, leading to higher quality and safer pharmaceutical products.

References

A Comparative Guide to Interpreting the ¹H NMR Spectrum of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-cyanobenzoate. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment. It establishes a framework for spectral interpretation by comparing the target molecule with structurally related alternatives. Through this comparative lens, we will explore the nuanced effects of substituent position and electronics on proton chemical shifts and coupling patterns, thereby reinforcing the principles of structural elucidation by NMR.

The ¹H NMR Spectrum of this compound: A Case of Ortho-Substitution

This compound presents a compelling case for ¹H NMR interpretation due to the presence of two distinct and influential electron-withdrawing groups—an ester and a nitrile—in an ortho relationship on the benzene ring. This arrangement induces significant electronic effects that deshield the aromatic protons and create a complex, non-first-order splitting pattern.

The analysis of the spectrum begins with identifying the two main structural components: the ethyl group and the 1,2-disubstituted aromatic ring.

  • The Ethyl Group: This moiety gives rise to two characteristic signals. The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to resonate at a downfield chemical shift, typically around 4.4 ppm. This signal appears as a quartet due to spin-spin coupling with the three neighboring methyl protons. The terminal methyl protons (-CH₃) are further from the deshielding ester group and thus appear upfield, around 1.4 ppm, as a triplet from coupling to the two methylene protons.

  • The Aromatic System: The four protons on the benzene ring are chemically distinct and subject to strong deshielding from both the ortho-ester and ortho-nitrile groups. The cyano group's influence stems from its electric field and π-electron effects[1][2][3]. This leads to a complex and overlapping series of multiplets in the downfield region of the spectrum, typically between 7.6 and 8.2 ppm. The proton ortho to the ester group (H-6) is expected to be the most deshielded due to the combined anisotropic effect of the carbonyl and the meta-relationship to the cyano group. The remaining protons (H-3, H-4, H-5) will exhibit a complex pattern of overlapping multiplets due to mutual ortho, meta, and para couplings[4][5].

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalProtonsPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) Hz
Ethyl-O-CH₂-CH₃~1.4Triplet (t)3HJ ≈ 7.1
Ethyl-O-CH₂-CH₃~4.4Quartet (q)2HJ ≈ 7.1
AromaticH-3, H-4, H-5, H-6~7.6 - 8.2Multiplet (m)4HN/A

Comparative Spectral Analysis: Unraveling Substituent Effects

To fully appreciate the spectral features of this compound, it is instructive to compare it against simpler, structurally related molecules. This comparison provides a clear demonstration of how substituent identity and position dictate the final appearance of the NMR spectrum.

The Parent Compound: Ethyl Benzoate

Ethyl benzoate serves as our baseline, showing a monosubstituted aromatic ring. The absence of the second substituent (the cyano group) results in a more simplified aromatic region.

The five aromatic protons are divided into two groups. The two protons ortho to the ester group (H-2, H-6) are the most deshielded and appear as a multiplet around 8.05 ppm. The three remaining meta and para protons (H-3, H-4, H-5) are slightly more shielded and resonate as a complex multiplet around 7.5 ppm[6]. The ethyl group signals are nearly identical to those in our target molecule.

Table 2: Experimental ¹H NMR Data for Ethyl Benzoate in CDCl₃ [6][7]

SignalProtonsδ (ppm)MultiplicityIntegrationCoupling Constant (J) Hz
Ethyl-CH₃1.41Triplet (t)3HJ = 7.2
Ethyl-OCH₂-4.38Quartet (q)2HJ = 7.1
AromaticH-3, H-4, H-57.41 - 7.57Multiplet (m)3HN/A
AromaticH-2, H-68.03 - 8.06Multiplet (m)2HN/A

Comparison Insight: The introduction of the ortho-cyano group in this compound deshields all aromatic protons, shifting the entire aromatic region further downfield compared to Ethyl Benzoate.

The Positional Isomer: Ethyl 4-cyanobenzoate

By moving the cyano group to the para position, we create a molecule with higher symmetry. This dramatically simplifies the aromatic region of the ¹H NMR spectrum.

Due to the plane of symmetry along the C1-C4 axis, the four aromatic protons are divided into two chemically equivalent sets. The two protons ortho to the ester (H-2, H-6) are equivalent, as are the two protons ortho to the cyano group (H-3, H-5). This results in a classic AA'BB' system, which appears as two distinct doublets[6]. Each doublet integrates to 2H, and they share the same ortho coupling constant.

Table 3: Experimental ¹H NMR Data for Ethyl 4-cyanobenzoate in CDCl₃ [6]

SignalProtonsδ (ppm)MultiplicityIntegrationCoupling Constant (J) Hz
Ethyl-CH₃1.42Triplet (t)3HJ = 7.2
Ethyl-OCH₂-4.43Quartet (q)2HJ = 7.2
AromaticH-3, H-57.76Doublet (d)2HJ = 6.8
AromaticH-2, H-68.16Doublet (d)2HJ = 6.9

Comparison Insight: This comparison powerfully illustrates the effect of substituent position. The complex, overlapping multiplet of the ortho-substituted this compound is resolved into two clean doublets in the para-substituted isomer, making assignment straightforward. This underscores the importance of symmetry in simplifying NMR spectra.

The Electronic Counterpart: Ethyl 2-methylbenzoate

Replacing the electron-withdrawing cyano group with an electron-donating methyl group at the ortho position allows us to observe the opposite electronic effect.

The methyl group donates electron density into the aromatic ring, causing a shielding effect (an upfield shift) on the nearby protons relative to Ethyl Benzoate. The aromatic signals for this compound appear between approximately 7.2 and 7.9 ppm[6]. While the pattern is still complex due to the ortho-substitution, the overall chemical shifts are lower than those for this compound, reflecting the difference between an electron-donating and an electron-withdrawing substituent.

Table 4: Experimental ¹H NMR Data for Ethyl 2-methylbenzoate in CDCl₃ [6]

SignalProtonsδ (ppm)MultiplicityIntegrationCoupling Constant (J) Hz
Ethyl-CH₃1.38Triplet (t)3HJ = 7.1
Aromatic-CH₃2.58Singlet (s)3HN/A
Ethyl-OCH₂-4.36Quartet (q)2HJ = 7.3
AromaticH-3, H-4, H-57.21 - 7.36Multiplet (m)3HN/A
AromaticH-67.91Doublet (d)1HJ = 8.0

Comparison Insight: Contrasting the spectra of this compound and Ethyl 2-methylbenzoate clearly demonstrates the predictable nature of substituent electronic effects. Electron-withdrawing groups (like -CN) shift aromatic signals downfield, while electron-donating groups (like -CH₃) shift them upfield.

Workflow for Spectral Interpretation

The logical process for interpreting a complex spectrum like that of this compound involves a systematic approach, often leveraging comparative data. The following workflow diagram illustrates this process.

G cluster_0 Initial Analysis cluster_1 Comparative Validation cluster_2 Final Assignment A Propose Structure (this compound) B Identify Proton Environments (Ethyl vs. Aromatic) A->B C Predict Spectrum (Shifts, Multiplicity, Integration) B->C D Acquire Experimental Spectrum C->D Compare Prediction to Experiment G Compare & Contrast (Substituent & Positional Effects) D->G E Select Comparison Molecules (e.g., Ethyl Benzoate, Positional Isomers) F Analyze Spectra of Alternatives E->F F->G H Refine Assignments for This compound G->H Apply Insights I Confirm Structure H->I

References

A Senior Application Scientist's Guide to the Synthetic Utility of Ethyl 2-Cyanobenzoate and Other Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of available synthons, benzonitrile derivatives stand out as versatile intermediates in the construction of a wide array of pharmaceuticals and functional materials.[1] This guide provides an in-depth comparative analysis of Ethyl 2-cyanobenzoate, contrasting its synthetic utility with its meta and para isomers, as well as the parent benzonitrile. Our focus will be on the unique reactivity conferred by the ortho disposition of the cyano and ester functionalities and how this can be strategically leveraged in complex molecule synthesis.

Introduction: The Versatility of the Benzonitrile Scaffold

Benzonitrile and its derivatives are characterized by the presence of a cyano group attached to a benzene ring.[2] This functional group is a linchpin for a diverse range of chemical transformations. The nitrile can undergo hydrolysis to form amides and carboxylic acids, be reduced to primary amines, or participate in cycloaddition reactions to construct heterocyclic systems.[1][3] The reactivity of both the nitrile and the aromatic ring is significantly modulated by the presence and position of other substituents.[1] Electron-withdrawing groups, for instance, enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack.[1]

This guide will dissect the synthetic nuances of this compound in comparison to its structural isomers, Ethyl 3-cyanobenzoate and Ethyl 4-cyanobenzoate, and the unsubstituted benzonitrile. We will explore how the electronic and steric effects of the ethyl ester group, and its position relative to the cyano group, dictate the outcome of key chemical reactions.

Comparative Reactivity Analysis

The unique chemical personality of this compound arises from the proximate arrangement of the electron-withdrawing cyano and ester groups. This proximity can lead to intramolecular interactions and offers opportunities for ortho-functionalization and cyclization reactions that are not possible with its isomers.

Hydrolysis: A Tale of Steric Hindrance and Electronic Effects

The hydrolysis of the ester and nitrile functionalities is a fundamental transformation. While direct comparative kinetic studies on the hydrolysis of ethyl cyanobenzoate isomers are not extensively documented, we can infer reactivity trends based on established principles and studies on substituted benzoates.[4][5]

The rate of hydrolysis is influenced by both electronic and steric factors. Electron-withdrawing groups generally accelerate the hydrolysis of esters by stabilizing the negatively charged transition state.[6] For the cyanobenzoate isomers, the cyano group acts as an electron-withdrawing substituent. However, in the case of this compound, the ortho positioning of the bulky cyano group can sterically hinder the approach of a nucleophile to the ester's carbonyl carbon. This steric hindrance can lead to a decreased rate of hydrolysis compared to the meta and para isomers, where such steric congestion is absent.

A study on the hydrolytic stability of various benzoate esters demonstrated that an ortho-bromo substituent, which is also an electron-withdrawing group, led to higher stability (slower hydrolysis) compared to its para-substituted counterpart, suggesting a significant steric effect.[4] We can extrapolate this finding to predict a similar trend for the ethyl cyanobenzoate isomers.

Table 1: Predicted Relative Rates of Alkaline Hydrolysis

CompoundPredicted Relative RateRationale
Ethyl 4-cyanobenzoateFastestStrong electron-withdrawing effect of the cyano group, no steric hindrance.
Ethyl 3-cyanobenzoateIntermediateElectron-withdrawing effect of the cyano group, no steric hindrance.
This compoundSlowestElectron-withdrawing effect is counteracted by significant steric hindrance from the ortho-cyano group.[4]
Benzonitrile (Nitrile Hydrolysis)Slower than estersNitriles are generally less reactive towards hydrolysis than esters under similar conditions.
Reduction of the Cyano Group: Accessing Primary Amines

The reduction of the nitrile group to a primary amine is a crucial transformation in the synthesis of many biologically active molecules.[1] Catalytic hydrogenation is a common method for this conversion.[7] The electronic nature of the substituents on the aromatic ring can influence the efficiency of this reaction.

While specific comparative data for the catalytic hydrogenation of ethyl cyanobenzoate isomers is scarce, studies on substituted benzonitriles suggest that electron-donating groups can lead to higher yields of the corresponding benzylamines.[1] The ethyl ester group is an electron-withdrawing group, which might slightly decrease the reactivity of the nitrile towards reduction compared to unsubstituted benzonitrile. However, the primary determinant of success in these reactions is often the choice of catalyst and reaction conditions.

For this compound, a key application of the reduction is the synthesis of 2-(aminomethyl)benzyl alcohol, where both the nitrile and the ester are reduced.[1]

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[8] In the context of benzonitrile derivatives, this reaction allows for the introduction of aryl or vinyl substituents. The electronic and steric environment of the carbon-halogen or carbon-triflate bond significantly impacts the reaction's efficiency.

While there are no direct comparative studies on the Suzuki coupling of halo-substituted ethyl cyanobenzoates, we can infer the expected reactivity. The electron-withdrawing nature of the cyano and ester groups can influence the oxidative addition step of the catalytic cycle. For this compound derivatives, the steric bulk of the ortho substituents can hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands compared to the less hindered meta and para isomers.

However, the ortho-cyano group can also be a valuable handle for subsequent transformations after the cross-coupling reaction. For instance, a Suzuki-Miyaura coupling to form a 2-arylbenzonitrile derivative can be a precursor for the synthesis of complex heterocyclic systems.[9]

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

G A Aryl Halide/ Triflate F Reaction Mixture A->F B Boronic Acid/ Ester B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating F->G H Work-up & Purification G->H I Coupled Product H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Unique Synthetic Utility of this compound: A Gateway to Fused Heterocycles

The true synthetic power of this compound lies in the ability of its ortho-disposed functional groups to participate in intramolecular cyclization and cascade reactions, providing access to a variety of valuable heterocyclic scaffolds.

Synthesis of Isoindolinones

Isoindolinones are a class of compounds with a wide range of biological activities, including antitumor and anticonvulsant properties.[10] this compound can serve as a key precursor for the synthesis of these heterocycles. For example, reduction of the cyano group to an aminomethyl group, followed by intramolecular cyclization via attack of the amine onto the ester carbonyl, can furnish the isoindolinone core.

More sophisticated methods involve the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol to generate isoindolinone derivatives in a one-pot synthesis.[1] While this does not directly start from this compound, it highlights the importance of the 1,2-disubstituted pattern for isoindolinone synthesis.

Experimental Protocol: Conceptual Synthesis of an Isoindolinone from this compound

This protocol describes a conceptual two-step synthesis of a simple isoindolinone from this compound.

Step 1: Reduction of this compound to Ethyl 2-(aminomethyl)benzoate

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Carefully filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(aminomethyl)benzoate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form Isoindolin-1-one

  • Dissolve the crude Ethyl 2-(aminomethyl)benzoate in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a base (e.g., sodium methoxide or sodium ethoxide).

  • Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoindolin-1-one.

G cluster_0 Reduction cluster_1 Intramolecular Cyclization A This compound B H2, Pd/C A->B [H] C Ethyl 2-(aminomethyl)benzoate B->C D Ethyl 2-(aminomethyl)benzoate E Base, Heat D->E - EtOH F Isoindolin-1-one E->F

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of Ethyl 2-cyanobenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my objective is to offer not just a set of instructions, but a framework for understanding the principles behind these essential safety procedures.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is crucial. While a specific Safety Data Sheet (SDS) for the 2-cyano isomer was not retrieved, data from structurally similar compounds, such as ethyl 4-cyanobenzoate and other nitrile-containing aromatic esters, provides a strong basis for a conservative risk assessment.

Based on available data for analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2][3]

  • Causes skin irritation. [1][2][3]

  • Causes serious eye irritation. [1][2][3]

  • May cause respiratory irritation. [2][4]

The presence of the nitrile group (C≡N) is of particular concern. While stable under normal conditions, nitrile compounds have the potential to release highly toxic hydrogen cyanide gas upon contact with strong acids or during combustion.[5] Therefore, all handling and disposal procedures must be designed to prevent these reactions.

Table 1: Hazard Profile of Cyanobenzoate Analogs

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2][3]
Specific target organ toxicity (single exposure)May cause respiratory irritation.[2][4]

This hazard profile firmly places this compound waste within the category of hazardous waste, mandating adherence to strict disposal protocols as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8][9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound, including its waste products:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. For larger quantities or when there is a splash hazard, a face shield should be worn in addition to goggles.[2][4][12]

  • Hand Protection: Chemically resistant gloves are essential. Thin, disposable nitrile gloves may provide splash protection for incidental contact but should be immediately removed and discarded upon contamination.[13] For more extensive handling, thicker neoprene or rubber gloves are recommended.[14] Always inspect gloves for tears or degradation before use.

  • Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[14]

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted within a certified laboratory chemical hood to avoid inhalation.[4][14]

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management.[6] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Collection Protocol:

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[7] Ensure the container is clean and dry before use.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". A list of all components and their approximate concentrations should also be on the label.

  • Segregation:

    • DO NOT mix this compound waste with strong acids, as this could lead to the release of hydrogen cyanide gas.[5]

    • DO NOT mix with strong oxidizing agents, strong bases, or strong reducing agents.[4]

    • Keep this waste stream separate from non-hazardous waste and other incompatible chemical waste streams.

  • Storage: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from heat and sources of ignition.[15] The container must be kept closed at all times except when adding waste.[7]

Spill Management: Preparedness is Key

In the event of a spill, a prompt and appropriate response is critical to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is combustible, extinguish all nearby flames and turn off any spark-producing equipment.[15][16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical hood.

  • Containment and Cleanup:

    • For small liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite.[15]

    • Do not use combustible materials like paper towels to absorb the spill.

    • Collect the absorbed material and any contaminated debris using non-sparking tools and place it in a designated hazardous waste container.[15]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The spill cleanup materials must be disposed of as hazardous waste.[15]

Disposal Pathway: From Laboratory to Final Disposition

The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal company.[6][12] On-site treatment without a permit is generally not permissible for this class of chemical.[17]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G start Waste Generation (this compound) assess Hazard Assessment (Harmful, Irritant) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste ppe->segregate container Collect in Labeled, Compatible Container segregate->container storage Store in Satellite Accumulation Area container->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes pickup Arrange for Pickup by EHS or Licensed Vendor spill->pickup No spill_protocol->container transport Transport via Manifest System pickup->transport disposal Final Disposal at Approved TSDF (e.g., Incineration) transport->disposal

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 2-cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, mastery over the chemical reagents in their arsenal is paramount. Ethyl 2-cyanobenzoate, a key building block in the synthesis of various pharmaceutical intermediates and functional materials, demands respect and a thorough understanding of its handling characteristics. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only work safely but also to anticipate and mitigate potential risks, making your laboratory a safer and more efficient environment.

Understanding the Hazard Profile of this compound

This compound presents a multi-faceted hazard profile that necessitates a comprehensive approach to personal protection. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] The nitrile group (-CN) warrants particular attention, as related compounds can release highly toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids or upon combustion.[2]

Key Hazard Information:
Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the potential routes of exposure: dermal, ocular, and respiratory.

Step-by-Step PPE Protocol:
  • Eye and Face Protection:

    • Rationale: this compound is a serious eye irritant.[1][3] Direct contact can cause significant damage.

    • Procedure: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, such as during transfers of large volumes or when heating the substance, a face shield should be worn in addition to goggles.[4][5]

  • Skin Protection:

    • Rationale: This compound is harmful upon skin contact and can cause irritation.[1] Absorption through the skin is a significant route of exposure.

    • Procedure:

      • Gloves: Wear chemically resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.

      • Lab Coat: A standard, flame-resistant lab coat should be worn at all times to protect against accidental splashes. Ensure the lab coat is fully buttoned.

      • Additional Protection: For larger scale operations, a chemical-resistant apron and sleeves may be necessary.

  • Respiratory Protection:

    • Rationale: Inhalation of this compound vapors or aerosols is harmful.[1]

    • Procedure: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[6][7] If a fume hood is not available or in situations with a high potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond personal protection to encompass the entire lifecycle of its use in the laboratory, from receipt and storage to use and final disposal.

Workflow for Safe Handling and Disposal:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Carefully Transfer Reagent prep_materials->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_ppe Properly Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_waste Segregate and Label Hazardous Waste cleanup_ppe->disposal_waste disposal_collection Arrange for Professional Waste Collection disposal_waste->disposal_collection

Workflow for the Safe Handling and Disposal of this compound.
Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Keep containers tightly sealed to prevent the release of vapors and to protect the compound from moisture.[2][5]

Spill Management:
  • Minor Spills: In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Collect the absorbed material into a labeled, sealed container for proper disposal.

  • Major Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.

Disposal:
  • All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in designated, properly labeled, and sealed containers.

  • Do not dispose of this compound down the drain or in general waste.[9]

  • Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

By adhering to these guidelines and fostering a culture of safety consciousness, researchers can confidently and responsibly utilize this compound in their pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.